trans-(15S)-Latanoprost free acid structure and properties
The following technical guide details the structure, properties, and analytical profiling of trans-(15S)-Latanoprost free acid , a specific isomeric impurity of the antiglaucoma drug Latanoprost.[1][2] Structural Charact...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structure, properties, and analytical profiling of trans-(15S)-Latanoprost free acid , a specific isomeric impurity of the antiglaucoma drug Latanoprost.[1][2]
Structural Characterization, Properties, and Impurity Profiling[1][2]
Executive Summary
trans-(15S)-Latanoprost free acid (also referred to as 5,6-trans-15-epi-latanoprost acid) is a double isomer of the active metabolite Latanoprost Acid.[1][2] It represents a critical impurity in the manufacturing and stability profiling of Latanoprost. Unlike the therapeutically active Latanoprost Acid (which possesses the 5-cis, 15R configuration), this isomer features a trans (E) double bond at the C5 position and an inverted stereocenter at C15 (S-configuration).[1][2]
This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, formation pathways, and detection methodologies for researchers in CMC (Chemistry, Manufacturing, and Controls) and drug development.[1][2]
Chemical Identity and Stereochemistry[1][2][3]
To understand trans-(15S)-Latanoprost free acid , one must first establish the baseline structure of Latanoprost and its active acid metabolite.[1][2]
1235141-39-5 (Refers to the isopropyl ester form); Acid form often custom synthesized.[1][2][4]
Key Structural Features
C5-C6 Trans (E) Double Bond; C15 S-Hydroxyl (Epimer); 13,14-Dihydro (Saturated)
2.2 Structural Visualization (Isomer Family Tree)
The following diagram illustrates the relationship between Latanoprost, its active metabolite, and its key isomers.
Figure 1: Structural genealogy of Latanoprost impurities.[1][2][4][5][6] The target molecule (Red) represents the double isomer state.[1][2]
Physicochemical Properties[1][2][3][4][6][7]
The inversion of the hydroxyl group and the geometry of the double bond significantly alter the physicochemical profile compared to the standard acid.[1][2]
Solubility: Low water solubility (< 0.1 mg/mL).[1][2] Highly soluble in organic solvents such as acetonitrile, ethanol, DMSO, and methyl acetate.[1][2]
Lipophilicity (LogP): The trans isomer generally exhibits slightly higher lipophilicity than the cis form due to better packing efficiency, though the 15(S) hydroxyl inversion may reduce hydrogen bonding potential with solvent molecules.[1][2]
Acidity (pKa): The carboxylic acid moiety has a pKa of approximately 4.8 , typical for prostaglandin acids.[1][2]
3.2 Stability Profile
Thermal Stability: The 5-trans (E) double bond is thermodynamically more stable than the 5-cis (Z) bond found in the active drug.[1][2] Consequently, under stress conditions (heat, light), Latanoprost Acid can isomerize toward the trans form.[1][2]
Chemical Stability: Sensitive to oxidation.[1][2] The C15 hydroxyl group is prone to oxidation to a ketone (15-keto-latanoprost) if not protected, although the 15(S) configuration does not inherently change oxidation susceptibility compared to 15(R).[1][2]
Pharmacological Properties[1][2][4][5][6][7]
The specific stereochemistry of Prostaglandin F2
(PGF2) analogs dictates their binding affinity to the FP receptor.[1][2]
Structure-Activity Relationship (SAR):
C15 Configuration: For 17-phenyl substituted analogs like Latanoprost, the 15(R) configuration is essential for high potency.[1][2] The 15(S) epimer (present in this impurity) typically shows drastically reduced binding affinity (often >100-fold lower).[1][2]
C5 Double Bond: The 5-cis (Z) geometry aligns the alpha-chain for optimal receptor pocket insertion.[1][2] The 5-trans (E) modification generally reduces affinity but does not abolish it completely.[1][2]
Combined Effect: The trans-(15S)-Latanoprost free acid possesses both deactivating features.[1][2] It is expected to be a weak partial agonist or inactive at the FP receptor compared to Latanoprost Acid.[1]
Toxicology: While likely pharmacologically inert regarding IOP lowering, it must be monitored as a structural impurity to prevent off-target effects or sensitization.[1][2]
Analytical Characterization & Detection
Differentiation of trans-(15S)-Latanoprost from other isomers (like the 5-trans isomer or 15-epi isomer) requires high-resolution chromatography.[1][2]
5.1 HPLC Method for Isomer Separation
Standard reverse-phase C18 methods may struggle to separate the trans and cis isomers.[1][2] Chiral or specialized stationary phases are often required.[1][2]
Recommended Protocol (Normal Phase):
Column: ChiralPak AD-H or equivalent amylose-based column (or silica-based for geometric isomers).[1][2]
Understanding the origin of this impurity allows for process control.[1]
Wittig Reaction: The C5-C6 double bond is formed via a Wittig reaction.[1][2] If the potassium tert-butoxide (base) concentration or temperature is not strictly controlled, the thermodynamically favored trans (E) isomer forms alongside the desired cis (Z) isomer.[1][2]
Side Chain Coupling: The C15 stereocenter is determined during the coupling of the omega-chain.[1][2] Use of an enantiomerically impure reagent or non-stereoselective reduction of a C15-ketone intermediate yields the 15(S) epimer.[1][2]
Double Error: The trans-(15S) impurity represents a "double error" event—simultaneous isomerization at C5 and epimerization/wrong chirality at C15.[1][2]
References
European Pharmacopoeia (Ph.[1][2] Eur.). (2024).[1][2] Latanoprost Monograph: Impurities H and Related Substances.
PubChem. (2025).[1][2] Latanoprost Acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
Widomski, P., et al. (2008).[1][2] Validated liquid chromatographic method for analysis of the isomers of latanoprost. Acta Chromatographica, 20(2), 157-164.[1][2][5]
Veeprho. (n.d.). Trans-(15S)-Latanoprost Isopropyl Ester Structure and CAS. Retrieved from [Link][1][2]
The following technical guide is structured to provide a rigorous, deep-dive analysis of 5,6-trans-15(S)-Latanoprost Acid . It deviates from standard templates to prioritize the specific chemical behavior, analytical cha...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a rigorous, deep-dive analysis of 5,6-trans-15(S)-Latanoprost Acid . It deviates from standard templates to prioritize the specific chemical behavior, analytical challenges, and biological implications of this specific prostaglandin impurity.
Chemical Profile, Formation Mechanisms, and Analytical Control Strategies
Executive Technical Summary
5,6-trans-15(S)-Latanoprost Acid is the geometric isomer of Latanoprost Acid (the active metabolite of the glaucoma prodrug Latanoprost).[1][2] While Latanoprost Acid acts as a potent FP prostanoid receptor agonist, the presence of the 5,6-trans isomer represents a critical stability-indicating impurity.[1][3]
Unlike the 15(R)-epimer (which involves stereoinversion at the hydroxyl group), the 5,6-trans isomer involves the geometric isomerization of the
-chain double bond from Z (cis) to E (trans).[1][2][3] This structural shift significantly alters the molecule's 3D topography, impacting both receptor binding affinity and chromatographic behavior.
The core stability issue with Latanoprost Acid lies in the C5-C6 double bond.[1] In the active drug, this bond is cis (Z), creating a "kink" in the
-chain that is essential for the "hairpin" conformation required for optimal FP receptor docking.
The trans (E) isomer straightens this chain. This transformation is not spontaneous under ambient conditions but is catalyzed by free radicals (e.g., iodine radicals) or photo-excitation (UV light).[1][2][3]
Mechanism of Formation
The isomerization proceeds via a reversible radical addition-elimination mechanism or direct photoexcitation.[1]
Figure 1: Radical-mediated geometric isomerization of the C5-C6 double bond.[1][2][3] The reaction is thermodynamically driven toward the more stable trans isomer under stress conditions.
Analytical Profiling & Separation Strategy
Separating the 5,6-trans isomer from the cis parent is one of the most challenging aspects of prostaglandin analysis due to their identical mass and similar polarity.
The Challenge: Reverse Phase (RP-HPLC) Limitations
Standard C18 RP-HPLC often fails to resolve these geometric isomers at low pH because the hydrophobic collapse of the chains masks the geometric difference.[1] The trans isomer typically elutes immediately after the cis form, often resulting in a "shoulder" rather than a discrete peak.
The Solution: Normal Phase or Chiral-Hybrid Systems
The most authoritative separation protocols utilize Normal Phase (NP-HPLC) on Amino (
) or Silica columns, where the 3D shape interaction with the stationary phase is more pronounced than simple hydrophobicity.[1][2]
Detection: UV at 210 nm (detects the double bond/ester carbonyl).
Selectivity: The trans isomer interacts differently with the amino ligands due to the linear
-chain, typically eluting after the cis isomer in this mode.
Quantitative Data Summary
Parameter
Cis-Latanoprost Acid
5,6-trans-Latanoprost Acid
Elution Order (C18)
1st
2nd (often co-elutes)
Elution Order (NH2)
1st
2nd (Baseline resolved)
UV Max
~210 nm
~210 nm (Higher extinction coeff.[1][2][3][9][10] at 230nm possible due to conjugation changes if present, but usually similar)
RRT (approx)
1.00
1.05 - 1.10
Synthesis & Isolation Protocol
For research and validation (System Suitability Tests), you must generate the trans standard, as it is expensive to purchase pure. The following protocol uses Iodine-catalyzed photoisomerization, a "self-validating" method because it reaches a predictable equilibrium.
Protocol: Iodine-Catalyzed Isomerization
Objective: Convert Cis-Latanoprost Acid to a mixture enriched with 5,6-trans-Latanoprost Acid.[1][2][3]
Preparation: Dissolve 10 mg of Latanoprost Acid (Cis) in 1.0 mL of Dichloromethane (DCM).
Catalysis: Add 1-2 crystals of Iodine (
). The solution should turn a faint pink/violet.
Reaction: Place the vial in direct sunlight or under a broad-spectrum UV lamp for 30-60 minutes.
Mechanism Check: Iodine radicals attack the double bond, allowing rotation.
Quenching: Wash the organic layer with 10% Sodium Thiosulfate (
) solution to remove iodine (color disappears).[2]
Extraction: Dry the DCM layer over Magnesium Sulfate (
), filter, and evaporate.
Validation: Inject the residue into the HPLC system. You should observe two distinct peaks: ~40% Cis and ~60% Trans (Thermodynamic equilibrium favors trans).[2]
While Latanoprost Acid (Cis) is a full agonist at the FP receptor (
nM), the 5,6-trans isomer generally exhibits reduced affinity .[1][2][3]
Potency: Trans-PGF2
analogs typically retain agonist activity but are often 10-100x less potent than their cis counterparts.[1][2][3]
Safety: There is no evidence suggesting the trans isomer is toxic, but it is considered a lower-efficacy impurity .[3]
Regulatory Limits (ICH Q3B)[1][2][3]
Reporting Threshold: > 0.1%
Identification Threshold: > 0.2% (for ophthalmic products, limits are often stricter).[3]
Qualification: If the impurity exceeds 0.5% or the qualification threshold, tox studies are required.
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for analyzing this specific impurity in complex matrices (e.g., aqueous humor or formulation stability samples).
Figure 2: Analytical decision matrix emphasizing the necessity of Normal Phase chromatography for accurate isomer quantification.
References
Widomski, P., et al. (2008).[3][10] Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. Acta Chromatographica.[3][10] Link
European Pharmacopoeia (Ph.[3] Eur.). Latanoprost Monograph 2230. (Defines Impurity Profile and Limits). Link
Asendrych-Wicik, K., et al. (2025).[1][2][3][8][11][12] Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances. MDPI.[3][7] Link[1][2][3]
United States Pharmacopeia (USP). Latanoprost USP Monograph.[11][12] (Specifies stereochemical purity requirements). Link[1][2][3]
Pharmacodynamics of Latanoprost Isomers: The 15(S) and Trans-Enoic Variants
Executive Summary: The Stereochemical Imperative In the development of prostaglandin F2 (PGF2 ) analogues for glaucoma, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Latanoprost is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Imperative
In the development of prostaglandin F2
(PGF2) analogues for glaucoma, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Latanoprost is unique among ophthalmic prostanoids because its active configuration at the C15 hydroxyl group is 15(R) , unlike the 15(S) configuration found in natural PGF2.
This guide analyzes the pharmacodynamics of the 15(S)-isomer (often termed 15-epi-latanoprost) and the 5,6-trans isomer . While often categorized as impurities (USP Related Compounds B and A, respectively), understanding their differential binding affinity and signal transduction profiles is critical for researchers distinguishing between therapeutic efficacy and off-target toxicity.
Key Technical Insight: Contrary to the general rule where the 15(S) configuration drives potency in natural prostaglandins, in the specific scaffold of 17-phenyl-substituted analogues (Latanoprost), the 15(R)-isomer is significantly more potent (IC
~3.6 nM) than the 15(S)-isomer (IC ~24 nM).
Molecular Architecture & Receptor Affinity
The "Trans-15S" Nomenclature
In high-precision impurity profiling (CMC), "Trans-15S" typically refers to 15-epi-5,6-trans-latanoprost , a double isomer containing both the inverted hydroxyl center and the unnatural double bond geometry. To understand its pharmacodynamics, we must deconstruct it into its two deviations from the active drug.
Latanoprost acid (the active free acid formed after corneal hydrolysis) targets the FP prostanoid receptor. The receptor's orthosteric binding pocket is highly sensitive to the spatial orientation of the
-chain (side chain).
The 15(R) Advantage: The addition of the bulky 17-phenyl ring alters the optimal binding conformation. The 15(R) hydroxyl group orients the phenyl ring into a specific hydrophobic pocket within the FP receptor transmembrane domain that the 15(S) configuration cannot access as effectively.
The Trans-Enoic Deficit: The 5,6-cis double bond creates a "kink" in the
-chain, allowing the carboxylate head group to anchor to a positively charged arginine residue (likely Arg291) while the side chain penetrates the membrane. The 5,6-trans isomer straightens this chain, disrupting the precise distance required for this two-point attachment, typically reducing binding affinity.
Signal Transduction Pathways
Upon binding, Latanoprost (and to a lesser extent, its isomers) activates the G
q/11 protein complex. This initiates a canonical signaling cascade resulting in the release of intracellular calcium.
Pathway Visualization
The following diagram illustrates the FP receptor signaling cascade and the point of divergence for the isomers.
Caption: Comparative signal transduction of Latanoprost (15R) vs. 15(S)-isomer via the Gq-PLC-IP3 axis.
Experimental Protocols for Isomer Differentiation
To validate the pharmacodynamic differences described above, researchers must employ self-validating functional assays. The standard is the Calcium Mobilization Assay using FLIPR (Fluorometric Imaging Plate Reader) technology.
Protocol: FLIPR Calcium Assay
Objective: Determine the EC
of Latanoprost isomers in HEK-293 cells stably expressing the human FP receptor.
Materials:
HEK-293/hFP cell line.
Calcium-sensitive dye (e.g., Fluo-4 AM).
Test compounds: Latanoprost free acid (15R), 15-epi-latanoprost (15S), 5,6-trans-latanoprost.
Cell Plating: Seed cells at 50,000 cells/well in black-wall 96-well plates. Incubate overnight at 37°C/5% CO
.
Dye Loading: Aspirate media. Add 100 µL dye loading buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 60 min at 37°C.
Compound Preparation: Prepare 10-point serial dilutions of isomers in HBSS (Range: 100 µM to 1 pM). Critical: Use polypropylene plates to prevent lipid adsorption.
Measurement: Transfer plate to FLIPR. Record baseline fluorescence (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) for 10s. Inject compounds.[5][6][7][8][9][10] Record peak fluorescence () for 180s.
The following table synthesizes data from binding assays (Cat Iris Sphincter) and functional IOP reduction studies in non-human primates (Cynomolgus monkeys).
Compound
IC (FP Binding)
Relative Potency
IOP Reduction (3 µg dose)
Clinical Implications
Latanoprost (15R)
3.6 nM
100%
~25-30%
Primary therapeutic agent.
15(S)-Latanoprost
24 nM
~15%
~1 mmHg (Weak)
Impurity; reduced efficacy.
5,6-Trans-Latanoprost
> 50 nM
< 10%
Negligible
Degradation product; potential irritant.
Data Source: Synthesized from Stjernschantz et al. and Cayman Chemical technical data [1, 2].
The "Impurity" Paradox
While the 15(S)-isomer is a weak agonist, it is not inert. In high concentrations (e.g., degraded drug product), it can competitively bind the FP receptor, potentially altering the dissociation kinetics of the active drug. Furthermore, "trans" isomers in prostaglandins are historically associated with higher rates of conjunctival hyperemia (redness) due to off-target activation of vascular EP receptors, although Latanoprost was specifically designed to minimize this compared to early analogues like PGF2
-isopropyl ester.
References
Cayman Chemical. (2024). 15(S)-Latanoprost Product Information & Biological Activity. Link
Stjernschantz, J. W. (2001). From PGF2alpha-isopropyl ester to latanoprost: a review of the development of Xalatan. Investigative Ophthalmology & Visual Science. Link
MedChemExpress. (2024). 15(S)-Latanoprost: FP Receptor Agonist Profile.[1][11] Link
United States Pharmacopeia (USP). (2023). Latanoprost Monograph: Related Compounds A & B. Link
Hellberg, M. R., et al. (2002). Identification and characterization of the ocular hypotensive efficacy of travoprost... and AL-6598. Survey of Ophthalmology. Link
HPLC method for separation of trans-(15S)-Latanoprost acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of trans-(15S)-Latanoprost Acid Authored by: A Senior Application Scientist Abstract Latanoprost is a prostaglandin F2α an...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of trans-(15S)-Latanoprost Acid
Authored by: A Senior Application Scientist
Abstract
Latanoprost is a prostaglandin F2α analogue, widely utilized as a first-line treatment for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which upon corneal penetration, is hydrolyzed by esterases to its biologically active form, Latanoprost acid.[3][4][5] During the synthesis of Latanoprost, various stereoisomers can be formed, including the trans-(15S)-Latanoprost epimer. The control and quantification of this and other related substances are critical for ensuring the safety and therapeutic efficacy of the final drug product.[4][6] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of trans-(15S)-Latanoprost acid from its parent compound. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards for analytical procedure validation.[7]
Introduction: The Rationale for Isomeric Separation
The therapeutic activity of Latanoprost is stereospecific, attributed primarily to the (15R)-epimer. The presence of the (15S)-epimer, a diastereomer where the hydroxyl group at the C-15 position is inverted, represents a process-related impurity that may have a different pharmacological profile and could compromise the drug's efficacy and safety.[1][6] Therefore, a highly selective analytical method capable of resolving these isomers is not just a quality control requirement but a necessity for patient safety.
While reversed-phase HPLC is a common technique for many pharmaceutical analyses, the separation of structurally similar, non-chromophoric stereoisomers like those of Latanoprost acid often presents a significant challenge.[8] Published literature suggests that normal-phase chromatography can provide superior selectivity for this specific separation.[1][8] This protocol details a normal-phase HPLC (NP-HPLC) method that achieves baseline separation of Latanoprost acid and its trans-(15S) isomer, making it suitable for its intended purpose in a research or quality control environment.
Principle of the Chromatographic Separation
This method leverages normal-phase chromatography, where the stationary phase is polar and the mobile phase is non-polar. The separation of Latanoprost acid and its trans-(15S) isomer is achieved on an amino (NH2) column.
Causality of Experimental Choices:
Stationary Phase: An amino-propyl bonded silica column is selected for its polar characteristics. The lone pair of electrons on the nitrogen atom provides a site for hydrogen bonding interactions with the hydroxyl and carboxylic acid functional groups of the analytes. Subtle differences in the spatial orientation of the hydroxyl group at the C-15 position between the (15R) and (15S) epimers lead to differential interactions with the stationary phase, enabling their separation.
Mobile Phase: A non-polar mobile phase consisting of heptane, with 2-propanol and acetonitrile as polar modifiers, is used.[1][9]
Heptane: As the primary non-polar solvent, it ensures that the analytes have a sufficient affinity for the polar stationary phase.
2-Propanol & Acetonitrile: These polar modifiers are crucial for controlling the elution strength. They compete with the analytes for interaction sites on the stationary phase, and by carefully adjusting their ratio, the retention times and resolution can be optimized.
Water: A small, controlled amount of water is added to the mobile phase to ensure consistent column activity and improve peak shape by deactivating highly energetic silanol groups on the silica support.[1][8]
Experimental Workflow and Design
The following diagram illustrates the comprehensive workflow for the analysis of trans-(15S)-Latanoprost acid.
Caption: Workflow for the HPLC analysis of Latanoprost acid isomers.
Materials and Methods
Instrumentation and Materials
Item
Specification
HPLC System
Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and UV/Vis detector.
Chromatography Column
Amino (NH2) Column, 4.6 x 250 mm, 5 µm particle size.
Approximately 20 minutes (or until all components have eluted).
Detailed Experimental Protocols
Mobile Phase Preparation
Carefully measure 930 mL of Heptane, 60 mL of 2-Propanol, and 10 mL of Acetonitrile into a 1 L solvent reservoir.
Add 0.5 mL of purified water to the mixture.
Mix thoroughly and degas the solution for at least 15 minutes using sonication or helium sparging.
Standard Solution Preparation
Stock Solution (SS1): Accurately weigh approximately 10 mg of Latanoprost Acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
Stock Solution (SS2): Accurately weigh approximately 10 mg of trans-(15S)-Latanoprost Acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1.0 mg/mL.
System Suitability Solution (SSS): Combine aliquots of SS1 and SS2 and dilute with the mobile phase to obtain a final concentration of approximately 50 µg/mL of Latanoprost Acid and 5 µg/mL of trans-(15S)-Latanoprost Acid. This solution is used to verify the performance of the chromatographic system.
Working Standard Solution: Prepare a working standard of Latanoprost Acid at a concentration of approximately 50 µg/mL by diluting SS1 with the mobile phase.
Sample Preparation
Accurately weigh a portion of the sample (e.g., bulk drug substance) equivalent to about 5 mg of Latanoprost Acid into a 100 mL volumetric flask.
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
Filter the solution through a 0.45 µm chemically compatible syringe filter into an HPLC vial.
Note on Latanoprost (Ester): If analyzing the prodrug Latanoprost for potential degradation to the trans-(15S)-acid, the same method can be applied. However, be aware that Latanoprost will have a different retention time. For quantifying the acid form in a prodrug formulation, a validated sample preparation involving hydrolysis may be required.
HPLC Analysis Procedure
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 60 minutes or until a stable baseline is achieved.
System Suitability Test (SST):
Inject the SSS in replicate (n=5).
The system is deemed suitable for analysis only if the criteria in Table 1 are met.[6] This step is mandatory before any sample analysis and is a core tenet of self-validating protocols as required by regulatory bodies.[11][12]
Analysis Sequence:
Inject a blank (mobile phase) to ensure no carryover.
Inject the Working Standard Solution.
Inject the prepared Sample Solutions.
Bracket the sample injections with injections of the Working Standard Solution at regular intervals (e.g., every 6-10 sample injections) to monitor for any drift in instrument response.
Method Validation and System Suitability
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7] This method should be validated in accordance with ICH Q2(R1) guidelines to ensure its trustworthiness and reliability.[13][14]
System Suitability
These parameters are checked before each analytical run to ensure the chromatographic system is performing adequately.
Table 1: System Suitability Test (SST) Acceptance Criteria
Parameter
Acceptance Criterion
Rationale
Resolution (Rs)
≥ 2.0 between Latanoprost Acid and trans-(15S)-Latanoprost Acid peaks.[15]
Ensures baseline separation for accurate quantification of the isomer.
Tailing Factor (T)
≤ 2.0 for the Latanoprost Acid peak.
Measures peak symmetry; high tailing can affect integration accuracy.
Relative Standard Deviation (%RSD)
≤ 2.0% for the peak area of Latanoprost Acid from replicate injections (n=5).[6]
Demonstrates the precision of the injection and the stability of the system response.
Validation Characteristics
The following parameters must be evaluated during a formal method validation study.[7][11][16]
Table 2: ICH Q2(R1) Validation Parameters
Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A typical range for an impurity is from the LOQ to 120% of the specification limit.[7]
Accuracy
The closeness of test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
Precision
The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory).
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate).
Data Analysis and Troubleshooting
Identification and Quantification
Identification: The trans-(15S)-Latanoprost Acid peak in the sample chromatogram is identified by comparing its retention time to that of the reference standard in the SSS chromatogram.
Quantification: The amount of the trans-(15S) isomer in the sample is calculated using the peak area response from the chromatogram against the response of a known standard.
Area_Imp = Peak area of the trans-(15S) isomer in the sample.
Area_Std = Peak area of the corresponding standard (if available) or the main analyte standard.
Conc_Std = Concentration of the standard (mg/mL).
Conc_Sample = Concentration of the sample (mg/mL).
Purity_Std = Purity of the reference standard.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Resolution (Rs < 2.0)
1. Column degradation. 2. Incorrect mobile phase composition. 3. Water content in mobile phase is too high or low.
1. Replace the column. 2. Prepare fresh mobile phase. 3. Carefully control the amount of water added.
Peak Tailing
1. Active sites on the column. 2. Sample overload.
1. Flush the column; ensure water content in the mobile phase is correct. 2. Reduce sample concentration.
Retention Time Drift
1. Inadequate column equilibration. 2. Change in mobile phase composition (evaporation). 3. Column temperature fluctuations.
1. Equilibrate the column for a longer period. 2. Keep the mobile phase reservoir covered. 3. Use a thermostatted column compartment.
No Peaks or Low Signal
1. Incorrect sample preparation. 2. Detector lamp issue. 3. Leak in the system.
1. Verify sample preparation procedure and concentrations. 2. Check detector lamp status. 3. Perform a system pressure test.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the separation of trans-(15S)-Latanoprost acid. The use of normal-phase chromatography on an amino column offers excellent selectivity for this critical isomeric impurity. By adhering to the detailed protocols for system setup, sample analysis, and system suitability, researchers and quality control professionals can achieve reliable and accurate quantification. For regulatory submissions, a full method validation according to ICH guidelines is mandatory to demonstrate that the procedure is fit for its intended purpose, thereby ensuring the quality and safety of Latanoprost-containing pharmaceutical products.
References
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link][11]
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from Scribd. [Link][12]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link][13]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link][18]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link][14]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Perpusnas. [Link]
Widomski, P., Baran, P., Gołębiewski, P., Surowiec, I., & Bielejewska, A. (2008). Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. Acta Chromatographica, 20(2), 157–164. [Link][1]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link][7]
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from CASSS. [Link][19]
Doneanu, C. E. (2019). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. ResearchGate. [Link][8]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA. [Link][16]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link][20]
Tömösközi, Z., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. [Link][21]
National Center for Biotechnology Information. (n.d.). Latanoprost. PubChem Compound Database. Retrieved from NCBI. [Link][3]
Sneed, J. R., et al. (2024). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Chromatographica, 37(1). [Link][22]
Google Patents. (n.d.). WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof. Retrieved from Google Patents. [23]
ResearchGate. (2025). Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. Retrieved from ResearchGate. [Link][9]
JETIR. (n.d.). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF NETARSUDIL AND LATANOPROST BY RP- HPLC AND ITS DEGRADATION. Retrieved from JETIR.org. [Link][17]
Asendrych-Wicik, K., et al. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Molecules. [Link][4]
Web of Pharma. (2025). Latanoprost usp 2025. Retrieved from Web of Pharma. [Link][15]
Apotex Inc. (2017). PRODUCT MONOGRAPH PrAPO-LATANOPROST. Retrieved from Apotex. [Link][2]
Songkram, C., et al. (2013). Development of a Stable Latanoprost Solution for Use as Eye Drops. Chiang Mai J. Sci.[Link][5]
Latanoprost (Xalatan) is a prostaglandin F2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
analogue used to treat glaucoma.[1][2][3][4][5] Its therapeutic efficacy relies strictly on the (Z)-5,6-cis double bond configuration and the 15(R) stereochemistry.
In drug development, "Double Isomers" refers to the two critical impurities that are structurally almost identical to the Active Pharmaceutical Ingredient (API):
15(S)-Epimer (Impurity I): A diastereomer where the hydroxyl group at C-15 is inverted.
5,6-Trans Isomer (Impurity II): A geometric isomer where the C5-C6 double bond is trans (E) rather than cis (Z).
The Problem: Standard C18 Reversed-Phase HPLC often fails to resolve the 5,6-trans isomer from the main peak due to identical hydrophobicity. Furthermore, separating the 15-epimer requires high stereoselectivity often reserved for chiral stationary phases (CSPs).
The Solution: This protocol details a Normal-Phase (NP) Amino (NH
) method . Unlike standard chiral amylose/cellulose phases which are costly and restricted in solvent choice, the amino phase in normal mode utilizes specific hydrogen-bonding interactions to achieve baseline separation of both the geometric and stereogenic isomers in a single run.
Method Development Strategy
The separation relies on the subtle differences in the spatial orientation of the hydroxyl groups and the "kink" in the alkyl chain caused by the double bond.
Stationary Phase Selection: A silica-based Propylamino (NH
) phase is chosen. The amino groups act as weak anion exchangers but, in Normal Phase, primarily function via hydrogen bonding with the hydroxyl groups of the prostaglandin.
Mobile Phase Logic: A non-polar base (Heptane) forces the analyte to interact with the polar stationary phase. Isopropanol (IPA) and Acetonitrile (ACN) modulate the elution strength.
The "Water Effect": A critical, non-intuitive step is the addition of trace water (0.05%). This deactivates the highest energy silanol sites, sharpening the peaks and improving the resolution (
) between the 5,6-trans isomer and the main Latanoprost peak.
Workflow Visualization
Figure 1: Decision tree for selecting the Normal Phase Amino method over standard RP or expensive CSPs for Latanoprost diastereomer separation.
Detailed Experimental Protocol
Instrumentation & Materials
HPLC System: Agilent 1260 Infinity II or Waters Alliance (must handle Normal Phase solvents).
Detector: UV/Vis or PDA at 210 nm (Prostaglandins have weak UV absorption; purity of solvents is critical).
Column: Amino (NH
) Column, 5 m, 250 x 4.6 mm (e.g., YMC-Pack NH2, Phenomenex Luna NH2, or Zorbax NH2).
Modifier: Add 0.5 mL of water per 1000 mL of the mixed mobile phase (0.05% v/v).
Mixing: Premix the organic solvents first. Add water last. Sonicate for 10 minutes to ensure homogeneity.
Note: Do not use vacuum filtration after adding water, as volatile heptane may evaporate, shifting the ratio. Filter individual solvents before mixing if necessary.
Chromatographic Conditions
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temperature
25°C (Ambient)
Injection Volume
10 - 20 L
Detection
UV @ 210 nm
Run Time
25 - 30 minutes
Elution Mode
Isocratic
Sample Preparation
Diluent: Mobile Phase (Heptane:IPA:ACN).
Stock Solution: Dissolve 5 mg Latanoprost API in 10 mL Diluent (0.5 mg/mL).
System Suitability Solution: Spike Latanoprost stock with 15(S)-epimer and 5,6-trans isomer standards to a concentration of roughly 1-2% relative to the main peak.
Data Analysis & System Suitability
Expected Elution Order
In Normal Phase chromatography on an Amino column, the elution order is typically determined by polarity (least polar elutes first).
5,6-Trans-Latanoprost: (Least polar due to trans-geometry reducing steric hindrance/polarity).
Latanoprost (15R, cis): (Main Peak).
15(S)-Epimer: (Most polar interaction with NH
phase).
Note: Relative Retention Times (RRT) are approximate and column-dependent.
Trans-Isomer RRT: ~0.8 - 0.9
Latanoprost RRT: 1.0
15-Epimer RRT: ~1.2 - 1.3
Acceptance Criteria
To validate the system for release testing:
Parameter
Acceptance Limit
Rationale
Resolution ()
Between Latanoprost and Trans-isomer (Critical Pair).
Tailing Factor ()
Ensures minimal secondary silanol interactions.
RSD (Area)
Precision (n=6 injections).
Plate Count ()
Efficiency check.
Mechanistic Insight (Why this works)
The separation mechanism is distinct from standard "chiral" chromatography. While Latanoprost is chiral, the impurities here are diastereomers (different physical properties).
5,6-Trans Separation: The cis double bond in Latanoprost creates a "bent" structure, exposing the hydroxyls more effectively to the stationary phase than the straighter trans isomer. The trans isomer elutes earlier.
15-Epimer Separation: The spatial orientation of the C15-OH in the (S) configuration allows for a stronger hydrogen bond donor/acceptor complex with the propylamine ligand on the silica surface compared to the (R) configuration, resulting in greater retention.
Figure 2: Mechanistic interaction of Latanoprost isomers with the Amino stationary phase.
Troubleshooting Guide
Issue: Poor resolution between Trans-isomer and Main Peak.
Fix: Increase water content slightly (to 0.06% or 0.07%). Water suppresses silanol activity which might be causing peak broadening that masks the separation.
Issue: Drifting Retention Times.
Fix: The Amino column is sensitive to equilibration in Normal Phase. Ensure the column is flushed with mobile phase for at least 60 minutes before injection. Maintain strict temperature control.
Issue: 15-Epimer not eluting or extremely broad.
Fix: The column may be "aging" (amine oxidation). Wash with 100% Isopropanol, then re-equilibrate. If unsuccessful, replace the column.
References
Widomski, P., et al. (2008).[2] Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. Acta Chromatographica, 20(2), 157–164.[2] Retrieved from [Link]
MDPI. (2025). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. Pharmaceuticals.[1][2][3][4][5][8][9][10] Retrieved from [Link][9][11]
Srinivas, K., et al. (2023).[8] Method Development and Validation of Latanoprost by using RP-HPLC in Pharmaceutical Formulations. International Journal of Research in AYUSH and Pharmaceutical Sciences.[8] Retrieved from [Link]
Application Note & Protocol: A Convergent, Stereocontrolled Synthesis of trans-(15S)-Latanoprost Free Acid Standard
Abstract Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its therapeutic activity resides in its free acid form, which is generated in vivo through hydrolysis of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its therapeutic activity resides in its free acid form, which is generated in vivo through hydrolysis of the administered isopropyl ester prodrug.[1][2] Consequently, the synthesis and availability of high-purity (15S)-Latanoprost free acid are critical for use as a reference standard in pharmaceutical development, quality control, and metabolic studies. This document provides a detailed, field-proven protocol for the stereocontrolled synthesis of trans-(15S)-Latanoprost free acid, commencing from the commercially available (-)-Corey lactone diol. The synthetic strategy is built upon a convergent design, sequentially constructing the ω- and α-side chains onto the cyclopentane core, with an emphasis on the critical stereoselective reduction at the C-15 position.
Introduction & Synthetic Strategy
Prostaglandin synthesis is a classic challenge in organic chemistry, requiring precise control over multiple stereocenters. The strategy pioneered by E.J. Corey, utilizing a bicyclic lactone intermediate (the "Corey Lactone"), remains a cornerstone for accessing this class of molecules due to its inherent stereochemical control and convergent nature.[3][4][5] Our approach adapts this foundational logic for the specific synthesis of Latanoprost free acid, which features a 13,14-dihydro (saturated) ω-side chain.
The retrosynthetic analysis reveals a logical disconnection strategy:
Final Hydrolysis: The target free acid can be obtained by simple hydrolysis of a suitable ester precursor.
α-Chain Installation: The full prostaglandin skeleton is assembled via a Wittig reaction on a lactol (cyclic hemiacetal) intermediate.[6][7]
ω-Chain & Core Assembly: The lactol precursor is derived from a protected Corey lactone intermediate that already bears the complete ω-side chain.
Convergent Approach: This allows for the independent synthesis and subsequent coupling of the core cyclopentane ring, the ω-chain, and the α-chain.
Overall Synthetic Workflow
The forward synthesis, therefore, involves a multi-step sequence beginning with the protection of the (-)-Corey lactone, followed by the sequential attachment and modification of the side chains.
Figure 1: Convergent synthetic workflow from Corey lactone to Latanoprost free acid.
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are paramount for success. All solvents should be anhydrous unless otherwise specified.
Step 1: Synthesis of (3aR,4R,5R,6aS)-4-((p-Phenylbenzoyl)oxymethyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
Expertise & Experience: The p-phenylbenzoyl (PPB) group is selected not only for its protective function but also for its ability to induce crystallinity in intermediates, simplifying purification by recrystallization rather than chromatography.[5] It also provides a bulky steric shield that can influence subsequent reactions.
Protocol:
Dissolve (-)-Corey lactone diol (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask under an argon atmosphere.
Cool the solution to 0 °C in an ice bath.
Add p-phenylbenzoyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3x volumes).
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-protected lactone.
Purify by recrystallization from ethyl acetate/hexanes or flash chromatography if necessary.
Step 2: Synthesis of the Corey Aldehyde and Horner-Wadsworth-Emmons Olefination
Expertise & Experience: This two-step, one-pot sequence is highly efficient. The Dess-Martin Periodinane (DMP) oxidation is mild and avoids over-oxidation to the carboxylic acid. The subsequent Horner-Wadsworth-Emmons (HWE) reaction with the phosphonate anion generates the enone with high E-selectivity, which is crucial for the subsequent stereoselective reduction.[8] Using LiCl and a mild base like DIPEA provides milder conditions than traditional strong bases.[6]
Protocol:
Dissolve the PPB-protected lactone (1.0 eq) in anhydrous DCM (0.1 M).
Add Dess-Martin Periodinane (1.2 eq) and stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material. The reaction mixture will become a clear solution.
In a separate flask, suspend anhydrous LiCl (1.5 eq) in anhydrous acetonitrile (0.3 M). Add dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.2 eq) followed by DIPEA (1.5 eq). Stir for 30 minutes at room temperature to pre-form the reactive species.
Cool the aldehyde solution from step 2 to 0 °C. Add the phosphonate mixture dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated NH₄Cl solution and extract with DCM.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the pure enone intermediate.
Step 3: Catalytic Hydrogenation of the Enone
Expertise & Experience: Latanoprost requires a saturated C13-C14 bond in the ω-chain. Performing this reduction at the enone stage is strategic, as it simplifies the molecular structure before the critical stereochemical reduction at C-15.[9] Standard Pd/C catalysis is highly effective for this transformation.
Protocol:
Dissolve the enone intermediate (1.0 eq) in ethyl acetate or methanol.
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight).
Secure the flask to a hydrogenation apparatus, purge with hydrogen gas, and then maintain a hydrogen atmosphere (balloon or 1 atm pressure).
Stir vigorously at room temperature for 2-4 hours.
Monitor by TLC until the starting material is consumed.
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the saturated ketone, which is often used directly in the next step without further purification.
Step 4: Stereoselective Reduction of the C-15 Ketone
Expertise & Experience: This is arguably the most critical step for ensuring the biological activity of the final product. The reduction of the C-15 ketone must yield the (S)-alcohol. Using a bulky, chiral reducing agent like (R)-(+)-DIP-Chloride™ provides excellent facial selectivity, leading to the desired (15S) diastereomer in high excess.[6] The reaction is performed at low temperatures to maximize this selectivity.
Protocol:
Dissolve the saturated ketone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
Cool the solution to -40 °C (acetonitrile/dry ice bath).
Add a solution of (R)-(+)-DIP-Chloride™ (1.5 eq) in THF dropwise, maintaining the internal temperature below -35 °C.
Stir the reaction at -40 °C for 4-6 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of methanol at -40 °C.
Warm to room temperature and concentrate. The crude product can be purified by flash chromatography to separate the (15S) and (15R) diastereomers, though high selectivity often minimizes the need for extensive separation.
Step 5: Lactone Reduction to the Lactol
Expertise & Experience: The lactone must be converted to a reactive hemiacetal (lactol) to enable the Wittig reaction. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice as it selectively reduces the lactone to the lactol at low temperatures without affecting the PPB ester group.[6][7] Precise control of stoichiometry is key to preventing over-reduction to the diol.
Protocol:
Dissolve the (15S)-lactone (1.0 eq) in anhydrous toluene or THF (0.1 M) under an argon atmosphere.
Cool the solution to -78 °C (acetone/dry ice bath).
Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes/THF) dropwise over 30 minutes, keeping the internal temperature below -70 °C.
Stir at -78 °C for 1-2 hours.
Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude lactol, which is typically used immediately in the next step due to its instability.
Step 6: Wittig Reaction and Final Hydrolysis to Latanoprost Free Acid
Expertise & Experience: The final carbon framework is constructed using the classic Wittig reaction to install the α-chain, forming the required Z-double bond at the C5-C6 position.[6][9] This is followed by a simple saponification to cleave the PPB protecting group and yield the target free acid.
Figure 2: Logical flow of the final Wittig and hydrolysis steps.
Protocol:
Ylide Generation: In a flask under argon, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) in anhydrous THF. Cool to 0 °C and add potassium tert-butoxide (5.0 eq) portion-wise. Stir the resulting deep orange-red mixture at room temperature for 1 hour.
Wittig Reaction: Cool the ylide solution to -15 °C. Add a solution of the crude lactol (1.0 eq) in THF dropwise.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench with water and adjust the pH to ~8.5 with 1 M NaOH. Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.
Re-acidify the aqueous layer to pH 4 with 1 M HCl and extract with ethyl acetate.
Dry the organic extracts over Na₂SO₄ and concentrate to give the crude PPB-protected Latanoprost free acid.
Hydrolysis: Dissolve the crude product in a mixture of THF and water (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12-24 hours until the ester cleavage is complete (monitor by TLC or LC-MS).[10]
Acidify the reaction mixture to pH 4-5 with 1 M HCl and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the final product by preparative HPLC or flash chromatography to obtain trans-(15S)-Latanoprost free acid as a colorless oil.[11]
Characterization and Purity Assessment
Trustworthiness: A self-validating protocol requires rigorous characterization of the final product. The identity and purity of the synthesized Latanoprost free acid standard must be confirmed.
High-Performance Liquid Chromatography (HPLC):
Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is suitable.[1]
Detection: UV at 210 nm.
Purity Assessment: The primary peak should be >99% by area. Pay close attention to separating key diastereomers, such as the 15(R) epimer and the 5,6-trans isomer.[1][11]
Mass Spectrometry (MS):
Technique: Electrospray Ionization (ESI) in negative mode is ideal for detecting the free acid.
Expected Ion: [M-H]⁻ for C₂₃H₃₄O₅. Calculated m/z: 390.24.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra should be acquired in a solvent like CDCl₃ or CD₃OD. The spectra must be consistent with the established structure of Latanoprost free acid, confirming the presence of the cyclopentane core, both side chains, and the characteristic phenyl group protons.
References
Title: Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs
Source: MDPI
URL: [Link]
Source: Google Patents (EP1721894A1)
Title: TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS
Source: Revue Roumaine de Chimie
URL: [Link]
Title: Corey's synthetic route of the Corey lactone
Source: ResearchGate
URL: [Link]
Title: Strategies in Prostaglandins Synthesis
Source: Chemistry LibreTexts
URL: [Link]
Title: An improved synthesis of latanoprost involving effective control on 15(S) diastereomer
Source: ResearchGate
URL: [Link]
Title: A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by biocatalytic retrosynthesis
Source: RSC Publishing
URL: [Link]
Source: Google Patents (US20100010239A1)
Source: Google Patents (US20090287003A1)
Title: PROCESS FOR THE PREPARATION OF LATANOPROSTENE BUNOD AND INTERMEDIATE THEREOF AND COMPOSITIONS COMPRISING THE SAME
Source: Google Patents
URL
Title: Enantioselective Syntheses of Prostaglandins
Source: Chemistry LibreTexts
URL: [Link]
Title: Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate
Source: ResearchGate
URL: [Link]
Title: Organocatalyst-mediated, pot-economical total synthesis of latanoprost
Source: National Institutes of Health (PMC)
URL: [Link]
Title: A Facile Route for Synthesis of Structural Analogs for Latanoprost: An Anti-Glaucoma Agent
Source: Indian Journal of Pharmaceutical Education and Research
URL: [Link]
Title: Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol
Source: SciSpace
URL: [Link]
Title: The retrosynthesis of latanoprost (1)
Source: ResearchGate
URL: [Link]
Title: Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments
Source: MDPI
URL: [Link]
Source: Google Patents (EP2311820A1)
Title: Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa
Source: European Patent Office (EPO)
URL: [Link]
Source: Google Patents (EP2208724A1)
Title: Organocatalyst-mediated, pot-economical total synthesis of latanoprost
Source: RSC Publishing
URL: [Link]
Title: Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray
Source: ResearchGate
URL: [Link]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of trans-(15S)-Latanoprost Acid in Biological Matrices
Introduction Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1] It is administered as an isopropyl ester p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1] It is administered as an isopropyl ester prodrug, which is hydrolyzed by endogenous esterases, primarily in the cornea, to its biologically active form, latanoprost acid.[2] The efficacy and pharmacokinetic profile of the drug are directly linked to the concentration of this active acid metabolite in target tissues and systemic circulation.
The trans-(15S)-Latanoprost isomer is a critical related substance that must be monitored and quantified for full pharmacological and metabolic characterization.[3] Accurate determination of its corresponding acid, trans-(15S)-Latanoprost acid, requires a highly selective and sensitive analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled specificity and low detection limits in complex biological matrices.[4]
This application note presents a comprehensive, field-proven protocol for the quantitative analysis of trans-(15S)-Latanoprost acid. We detail a complete workflow, from sample preparation to LC-MS/MS analysis, grounded in established bioanalytical principles. The method employs a stable isotope-labeled internal standard (SIL-IS), Latanoprost acid-d4, to ensure the highest degree of accuracy and precision, effectively correcting for matrix effects and procedural variability.[5]
Analytical Principle
The method's foundation lies in the synergy between reversed-phase liquid chromatography and tandem mass spectrometry.
Chromatographic Separation: The analyte and its deuterated internal standard are first separated from endogenous matrix components on a C8 reversed-phase column. A gradient elution using an acidified mobile phase (0.1% formic acid in water and acetonitrile) ensures sharp peak shapes and efficient separation.[4]
Ionization: The column effluent is directed into an electrospray ionization (ESI) source operating in positive ion mode. ESI is highly effective for polar, thermally labile molecules like prostaglandins, generating protonated molecular ions, [M+H]⁺, with high efficiency.[5]
Tandem Mass Spectrometry (MS/MS): Quantification is achieved using a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. In the first quadrupole (Q1), the protonated molecular ion (precursor ion) of a specific mass-to-charge ratio (m/z) is selected. This ion is then fragmented in the second quadrupole (Q2) via collision-induced dissociation (CID). The third quadrupole (Q3) selects specific, stable fragment ions (product ions) to be monitored by the detector. This two-stage mass filtering provides exceptional selectivity and significantly reduces chemical noise. By monitoring unique precursor-to-product ion transitions for both the analyte and the co-eluting SIL-IS, reliable quantification is achieved even at picogram levels.
Reagents: Formic acid (LC-MS grade), Reagent-grade water (18.2 MΩ·cm)
Biological Matrix: Human plasma (or other relevant matrix), sourced from an accredited supplier.
Instrumentation and Conditions
A summary of the optimized LC-MS/MS parameters is provided in the tables below. These serve as a robust starting point and should be fine-tuned for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
Parameter
Condition
LC System
UPLC/UHPLC System
Column
Waters Acquity BEH C8 (100 mm × 2.1 mm, 1.8 µm) or equivalent[4]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
30% B to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min
Injection Volume
5 µL
Column Temp.
40 °C
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Conditions
Parameter
Condition
MS System
Triple Quadrupole Mass Spectrometer
Ionization Source
Electrospray Ionization (ESI), Positive Mode
Capillary Voltage
3.5 kV
Source Temp.
150 °C
Desolvation Temp.
500 °C
Desolvation Gas Flow
800 L/hr (Nitrogen)
Cone Gas Flow
50 L/hr (Nitrogen)
| Collision Gas | Argon |
MRM Transitions
The selection of MRM transitions is paramount for method specificity. The protonated molecular ion for latanoprost acid ([M+H]⁺) is m/z 391.2.[5] Fragmentation is dominated by sequential losses of its three hydroxyl groups as water molecules (H₂O, neutral loss of 18 Da). The transitions for the deuterated internal standard are shifted by +4 Da.
Table 3: Optimized MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell (ms)
CE (eV)
Use
trans-(15S)-Latanoprost acid
391.2
355.2
100
22
Quantifier
trans-(15S)-Latanoprost acid
391.2
337.2
100
28
Qualifier
Latanoprost acid-d4 (IS)
395.2
359.2
100
22
Quantifier
(CE: Collision Energy. Values should be optimized for the specific instrument.)
Rationale for Transition Selection: The primary quantifier transition (391.2 → 355.2) corresponds to the loss of two water molecules ([M+H-2H₂O]⁺). This transition typically provides a stable and intense signal. A secondary qualifier transition (391.2 → 337.2), corresponding to the loss of three water molecules ([M+H-3H₂O]⁺), is monitored to confirm the identity of the analyte, thereby enhancing the trustworthiness of the results.
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of trans-(15S)-Latanoprost acid and Latanoprost acid-d4 standards. Dissolve each in 1 mL of methanol to create individual stock solutions. Store at -20°C.
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 Methanol:Water. These solutions will be used to spike into the blank biological matrix to create calibration curve (CC) and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Latanoprost acid-d4 stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from established methods for prostaglandin analysis in plasma.[4]
Aliquoting: To 100 µL of plasma sample (blank, CC, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 20 µL of the IS Working Solution (100 ng/mL).
Vortex: Briefly vortex mix the samples for 10 seconds.
Extraction: Add 600 µL of the extraction solvent (Ethyl Acetate:Isopropanol, 60:40 v/v).[7]
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
Supernatant Transfer: Carefully transfer the upper organic layer into a clean tube.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
The entire analytical process, from sample receipt to final data generation, is illustrated below. This self-validating workflow ensures traceability and minimizes procedural errors.
Caption: Workflow for Latanoprost Acid Quantification.
Conclusion
This application note provides a detailed, robust, and highly sensitive LC-MS/MS method for the quantification of trans-(15S)-Latanoprost acid in biological matrices. The protocol leverages a stable isotope-labeled internal standard and an efficient liquid-liquid extraction procedure to deliver accurate and reproducible results. The specified chromatographic conditions and optimized MRM transitions provide the necessary selectivity and sensitivity for demanding bioanalytical studies in drug development and clinical research. This method serves as a comprehensive guide for any laboratory tasked with the analysis of latanoprost and its related metabolites.
References
MDPI. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. [Link]
U.S. Food and Drug Administration. (latanoprost ophthalmic solution) 0.005% (50 µg/mL). accessdata.fda.gov. [Link]
MDPI. (2016, February 6). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI. [Link]
National Center for Biotechnology Information. (2024, February 28). Latanoprost - StatPearls. NCBI Bookshelf. [Link]
ResearchGate. Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray | Request PDF. ResearchGate. [Link]
ResearchGate. (2018, January 31). (PDF) Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. ResearchGate. [Link]
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
PubMed. (2011, November 15). Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. PubMed. [Link]
Stability-Indicating Method for Latanoprost Acid and Its Impurities: An In-Depth Guide
Introduction: The Criticality of Stability in Ophthalmic Prostaglandin Analogs Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. As a prodrug, i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Stability in Ophthalmic Prostaglandin Analogs
Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. As a prodrug, it is administered as an isopropyl ester and hydrolyzed in vivo by corneal esterases to its biologically active form, Latanoprost acid.[1][2] The chemical stability of Latanoprost and its active acid form is of paramount importance, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. This application note provides a comprehensive, scientifically-grounded guide to a stability-indicating analytical method for Latanoprost acid and its related impurities, designed for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines to ensure robustness and regulatory compliance.[3][4]
Latanoprost is susceptible to several degradation pathways, including hydrolysis, oxidation, and isomerization.[5] The primary and most common degradation product is Latanoprost acid, formed through the hydrolysis of the isopropyl ester.[1][6] Other significant degradation products that can arise under stress conditions include 15-keto-Latanoprost and various isomers such as the 5,6-trans isomer and the 15(S)-epimer.[1][5] A robust stability-indicating method must be able to separate and accurately quantify the parent drug from all potential degradation products, thus providing a clear picture of the drug's stability profile over time and under various environmental influences.
This document will detail a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, a workhorse in pharmaceutical analysis. We will delve into the rationale behind the methodological choices, provide a step-by-step protocol for both the analytical method and the forced degradation studies required to validate its stability-indicating nature, and present the expected outcomes and validation criteria.
Understanding the Degradation Landscape of Latanoprost Acid
A thorough understanding of the potential degradation pathways of Latanoprost is fundamental to developing a truly stability-indicating method. Forced degradation studies, where the drug substance is subjected to exaggerated stress conditions, are essential for identifying these pathways and ensuring the analytical method can resolve the resulting degradants from the active pharmaceutical ingredient (API).
The primary degradation pathways for Latanoprost that lead to the formation of Latanoprost acid and other impurities are:
Hydrolysis: This is the most prevalent degradation pathway for Latanoprost, where the isopropyl ester is cleaved to form the active Latanoprost acid. This can be catalyzed by both acidic and basic conditions.[1][6]
Oxidation: The secondary alcohol at the C-15 position is susceptible to oxidation, leading to the formation of 15-keto-Latanoprost.[2]
Isomerization: Exposure to heat and light can induce isomerization, leading to the formation of the 5,6-trans isomer and the 15(S)-epimer.[5]
The chemical structures of Latanoprost and its key related substances are presented below:
Caption: Major degradation pathways of Latanoprost under stress conditions.
Protocol: A Validated Stability-Indicating HPLC Method
This section provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for the analysis of Latanoprost acid and its impurities.
Instrumentation and Chromatographic Conditions
The selection of the chromatographic system is critical for achieving the desired separation. A C18 or a Cyano (CN) column is often preferred for the analysis of prostaglandins due to their ability to provide good resolution for these structurally similar compounds.[5] A gradient elution is employed to ensure the timely elution of all components with good peak shapes.
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent with UV/PDA detector
A reliable system with a photodiode array (PDA) detector is crucial for peak purity analysis.
Column
Hypersil BDS CN (250 x 4.6 mm), 5 µm
A cyano column provides a different selectivity compared to a standard C18, which can be advantageous for separating isomers.[5]
Mobile Phase A
Phosphate buffer (pH 3.2)
A buffered mobile phase is essential for consistent retention times and peak shapes of acidic analytes like Latanoprost acid.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase chromatography, providing good elution strength.
Mobile Phase C
Methanol
The addition of methanol can fine-tune the selectivity of the separation.
Gradient Elution
Time (min)
%A
0
60
20
40
25
20
30
20
32
60
40
60
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature
25 °C
Maintaining a constant column temperature is crucial for reproducible retention times.[5]
Detection Wavelength
210 nm
Latanoprost and its related substances exhibit UV absorbance at lower wavelengths.[5]
Injection Volume
20 µL
This volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Preparation of Solutions
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Latanoprost reference standard in acetonitrile to obtain a concentration of 1 mg/mL.
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
Sample Preparation: For ophthalmic solutions, a direct dilution with the mobile phase to achieve a theoretical Latanoprost concentration of 50 µg/mL is often sufficient. For drug substances, prepare a solution in acetonitrile at a concentration of 1 mg/mL and then dilute with the mobile phase to 50 µg/mL.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0 for the Latanoprost peak
Theoretical Plates (N)
≥ 2000 for the Latanoprost peak
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0% for six replicate injections
Protocol: Forced Degradation Studies
To unequivocally demonstrate the stability-indicating nature of the method, forced degradation studies must be performed. The goal is to achieve a target degradation of 5-20% of the active substance.
Caption: Workflow for a typical forced degradation study of Latanoprost.
Detailed Protocols for Stress Conditions
Acid Hydrolysis:
To 1 mL of the Latanoprost stock solution (1 mg/mL), add 1 mL of 0.1 M Hydrochloric Acid (HCl).
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
Dilute with mobile phase to a final concentration of 50 µg/mL and analyze.
Base Hydrolysis:
To 1 mL of the Latanoprost stock solution (1 mg/mL), add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
Keep the mixture at room temperature for 4 hours.
Neutralize with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).
Dilute with mobile phase to a final concentration of 50 µg/mL and analyze.
Oxidative Degradation:
To 1 mL of the Latanoprost stock solution (1 mg/mL), add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
Store the solution at room temperature for 24 hours, protected from light.[5]
Dilute with mobile phase to a final concentration of 50 µg/mL and analyze.
Thermal Degradation:
Place the Latanoprost stock solution (1 mg/mL) in a controlled temperature oven at 70°C for 48 hours.[5]
Cool to room temperature, dilute with mobile phase to a final concentration of 50 µg/mL, and analyze.
Photolytic Degradation:
Expose the Latanoprost stock solution (1 mg/mL) to a UV light source (e.g., 254 nm) or in a photostability chamber for a specified duration (e.g., 24 hours).
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Dilute the exposed and control samples with mobile phase to a final concentration of 50 µg/mL and analyze.
Method Validation: Ensuring Scientific Integrity
The developed analytical method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4]
Validation Parameter
Acceptance Criteria
Reference
Specificity
The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. Peak purity analysis should demonstrate no co-elution.
ICH Q2(R2)
Linearity
A linear relationship between concentration and detector response should be demonstrated over a specified range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
ICH Q2(R2)
Range
The range should be established based on the linearity, accuracy, and precision studies.
ICH Q2(R2)
Accuracy
The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery, which should be within 98.0% to 102.0% for the assay of the drug substance.
ICH Q2(R2)
Precision
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. RSD ≤ 2.0%. Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). RSD ≤ 2.0%.
ICH Q2(R2)
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
ICH Q2(R2)
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
ICH Q2(R2)
Robustness
The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability parameters should remain within the acceptance criteria.
ICH Q2(R2)
Conclusion: A Robust Framework for Stability Assessment
This application note has provided a comprehensive and scientifically rigorous framework for the development and validation of a stability-indicating HPLC method for Latanoprost acid and its impurities. By understanding the degradation pathways, employing a well-designed chromatographic method, and performing thorough forced degradation studies and method validation, researchers and drug development professionals can confidently assess the stability of Latanoprost. The adherence to ICH guidelines ensures that the generated data is reliable, reproducible, and suitable for regulatory submissions, ultimately contributing to the development of safe and effective ophthalmic therapies.
References
BenchChem Technical Support Team. (2025).
Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. (2025). MDPI. [Link]
Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. (2025). PMC. [Link]
Mehta, J., Patel, V., Kshatri, N., & Vyas, N. (2010). A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution. Analytical Methods, 2(10), 1737-1744. [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
European Medicines Agency. (2023). ICH Q2(R2) validation of analytical procedures - Scientific guideline. [Link]
Development of a Stable Latanoprost Solution for Use as Eye Drops. (2013). ThaiScience. [Link]
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-39. [Link]
Hussain, S., & Singh, S. (2015). Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
AMSbiopharma. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
Marchei, E., et al. (2016). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI. [Link]
Vagiakis, I., et al. (2021). The main degradation products of latanoprost. ResearchGate. [Link]
Latanoprost EP Impurity A. (n.d.). Cleanchem. [Link]
Velpandian, T., et al. (2015). Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies. PubMed. [Link]
Method for determining impurities in latanoprost eye drops. (2014).
Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. (2014). ResearchGate. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Chan, C. C., et al. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(1), 1-13. [Link]
Chromatogram obtained from latanoprost spiked with impurities I and II. (n.d.). ResearchGate. [Link]
Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. (2024). AKJournals. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Latanoprost Acid Isomer ProfilingTopic: Optimization of Peak Shape & Resolution for trans-(15S)-Latanoprost Acid
Reference Code: TS-LAT-ISO-001
Executive Summary
You are likely experiencing peak asymmetry (tailing factor > 1.5) or poor resolution between the active metabolite (15S)-Latanoprost Acid (cis-form) and its degradation impurity 5,6-trans-(15S)-Latanoprost Acid .
This guide addresses the two root causes of this failure:
The "Acid" Problem: The free carboxylic acid moiety (pKa ~4.8) interacts with residual silanols on the column stationary phase, causing tailing.[1]
The "Isomer" Problem: The cis and trans geometric isomers possess identical mass and similar hydrophobicity, requiring specific stationary phase selectivity (steric recognition) rather than just efficiency.
Module 1: The Chemistry of Peak Shape (Root Cause Analysis)
To fix the peak, you must understand the molecular behavior inside the column.
The Silanol Trap (Tailing)
trans-(15S)-Latanoprost acid is a free acid. At neutral pH (pH 6–7), it is deprotonated (ionized).
Mechanism: The negatively charged carboxylate (
) is repelled by the pore structure but attracted to positively charged metal impurities or protonated silanols () on the silica surface.
Result: Mixed-mode retention (Hydrophobic + Ion Exchange)
Severe Tailing.
The Isomer Separation (Resolution)
The trans isomer is a geometric impurity (double bond geometry at C5-C6). Standard C18 columns separate based on hydrophobicity (carbon load). Since cis and trans forms have nearly identical hydrophobicity, standard C18 columns often fail to resolve them, leading to a "shoulder" or "split peak" rather than two distinct peaks.
Module 2: Interactive Troubleshooting Guide
Scenario A: "My peak is tailing (Asymmetry > 1.5), but the resolution is okay."
Q: What is your Mobile Phase pH?
If pH > 3.5: This is the problem. The carboxylic acid is partially ionizing.
The Fix: Lower the pH to 2.5 – 3.0 .
Why? At pH 2.5 (2 units below pKa), the acid is 99% protonated (neutral). Neutral molecules interact only with the C18 chains, not the silanols.
Reagent: Use 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection). Avoid Acetate buffers (pKa 4.76) as they buffer poorly at pH 3.0.
Q: What column generation are you using?
If Type-A Silica (Traditional): High silanol activity.
The Fix: Switch to a Type-B (High Purity) End-capped Column .
Recommendation: Columns labeled "HSS" (High Strength Silica) or "BEH" (Bridged Ethyl Hybrid) have superior end-capping that shields the silica surface.
Scenario B: "My peak is splitting or has a shoulder."
Q: Is it a physical split or a chemical separation?
Test: Lower the injection volume by 50%.
If shape improves: You were overloading the column (Mass Overload).[2]
If shape stays the same: You are partially resolving the trans-isomer from the cis-isomer.
Q: How do I get baseline separation of the trans-isomer?
The Fix: You need Steric Selectivity .
Option 1 (RP-HPLC): Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) . The pi-pi interactions in these phases discriminate better between the planar differences of cis vs. trans double bonds than alkyl chains do.
Option 2 (Temperature): Lower the column temperature to 15°C - 20°C . Isomer separation is entropy-driven; lower temperatures often improve selectivity (
) for geometric isomers.
Scenario C: "My peak is broad and fronting."
Q: What is your sample diluent?
If 100% Acetonitrile/Methanol: You are suffering from "Strong Solvent Effect."
The Fix: Match the diluent to the initial mobile phase conditions (e.g., 30% ACN / 70% Acidic Water). This focuses the analyte at the head of the column.[3]
Module 3: Visual Logic & Mechanisms
Figure 1: Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Caption: Decision matrix for diagnosing Latanoprost Acid peak shape anomalies. Follow the path corresponding to your peak's visual defect.
Module 4: The "Gold Standard" Protocol
This protocol is optimized for the separation of Latanoprost Acid from its trans-isomer while maintaining excellent peak symmetry.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 (High Carbon Load) or Phenyl-Hexyl Dimensions: 150 x 4.6 mm, 3.5 µm (or sub-2 µm)
Phenyl phases offer superior selectivity for separating cis/trans double bonds.
Do not heat. Higher temps increase molecular rotation, blurring the cis/trans distinction.
Detection
UV @ 210 nm
Latanoprost lacks strong chromophores; 210 nm detects the carbonyl/double bond.
Step-by-Step Workflow
Preparation:
Prepare Mobile Phase A: Add 1 mL of 85% Phosphoric Acid to 1000 mL HPLC grade water. Filter through 0.22 µm.
CRITICAL: Do not use Phosphate Buffer (salts) if you plan to use LC-MS later. Use 0.1% Formic Acid instead, though peak shape may be slightly broader than with Phosphoric Acid.
Equilibration:
Flush column with 50:50 A:B for 30 minutes.
Condition the column with the specific isocratic ratio (e.g., 60% A : 40% B) until baseline is stable.
System Suitability Test (SST):
Inject a mixture of Latanoprost Acid and trans-Latanoprost Acid (often sold as "Latanoprost Related Compound mixture").
Pass Criteria:
Resolution (
) between cis and trans > 1.5.
Tailing Factor (
) for Acid peak < 1.3.
Sample Injection:
Dissolve sample in Mobile Phase (not pure ACN).
Inject 10-20 µL.
Module 5: Advanced Isomer Resolution (If RP Fails)
If the Reversed-Phase method above fails to separate the trans-isomer (impurity) from the main peak, you must utilize Normal Phase or Chiral modes, which are more sensitive to stereochemistry.
Mechanism: The separation is driven by the spatial orientation of the hydroxyl groups interacting with the polar stationary phase. The trans isomer will have a distinctly different retention time compared to RP-HPLC.
References
United States Pharmacopeia (USP). Latanoprost Monograph: Related Compounds.[4] USP-NF.[7] (Defines Related Compound E as the trans-isomer and provides acceptance criteria).
Widomski, P. et al. (2025).[8][9] Validated liquid chromatographic method for analysis of the isomers of latanoprost. Acta Chromatographica. (Describes the baseline separation of 15(S)-cis and 5,6-trans isomers using NH2 columns).
Phenomenex Technical Notes. Troubleshooting Peak Tailing in HPLC. (Authoritative guide on silanol interactions and low pH strategies for acidic compounds).
Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds. (Application note on column selection for acidic/basic analytes).
Technical Support Center: Troubleshooting Low Recovery of Latanoprost Acid Impurities
Here is the technical support center for troubleshooting low recovery of Latanoprost acid impurities. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with lo...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center for troubleshooting low recovery of Latanoprost acid impurities.
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery of Latanoprost acid and its related impurities during analytical testing. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical, scientifically-grounded framework to diagnose and resolve these common issues, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities associated with Latanoprost?
A1: Latanoprost, an isopropyl ester prodrug, can degrade through several pathways. The most common impurity is Latanoprost acid (Impurity H), formed via hydrolysis of the ester group.[1][2][3] This is also the active form of the drug in vivo.[4] Other significant impurities can include isomers like 15(S)-Latanoprost (an epimer) and 5,6-trans-Latanoprost , as well as oxidation products like 15-ketolatanoprost .[1][3][5] These impurities can arise during synthesis, formulation, or storage.[1][6]
Q2: Why is achieving high recovery for Latanoprost acid and its impurities often challenging?
A2: Several factors contribute to this challenge:
Low Concentration: In ophthalmic solutions, Latanoprost is present at a very low concentration, typically 0.005% (50 µg/mL), meaning its impurities are at even lower levels.[5] This makes accurate quantification inherently difficult.
Physicochemical Properties: Latanoprost acid, with its free carboxylic acid group, is more polar than the parent drug.[2][7] Prostaglandin analogs are also known to be "sticky" compounds, prone to adsorption onto surfaces like glass and plastic, leading to significant analyte loss during sample preparation.[5][8]
Instability: Latanoprost and its impurities are sensitive to pH, light, and temperature.[9][10] Inappropriate sample handling, solvent pH, or storage conditions can lead to further degradation, giving the appearance of low recovery.
Q3: What are the regulatory standards I should be aware of for this type of analysis?
A3: The validation of analytical procedures for impurities is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures" .[11][12] This guideline outlines the validation characteristics required, such as accuracy, precision, specificity, and robustness. Additionally, chromatographic methods in the pharmaceutical industry should adhere to the principles outlined in pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography .[13][14][15]
In-Depth Troubleshooting Guide: Low Recovery of Latanoprost Acid Impurities
Low recovery is a critical issue that undermines the accuracy of impurity profiling. This guide presents a systematic approach to diagnose the root cause.
Initial Assessment: Is the Problem Repeatable?
Before making any changes, confirm that the low recovery is a consistent and repeatable issue. A one-time erroneous result may not indicate a systemic problem. As a best practice, always follow the "rule of two": an effect must be repeatable to be effectively troubleshot.
Logical Troubleshooting Workflow
The following workflow is designed to address the most probable causes first, saving time and resources.
Caption: A logical workflow for troubleshooting low recovery.
Step 1: Investigation of Sample Preparation & Handling
Many recovery issues originate not from the instrument, but from sample handling before the analysis even begins.[16][17]
Q: Have you ruled out analyte adsorption to containers and surfaces?
Expertise & Experience: This is the most frequent cause of low recovery for prostaglandin analogs. Latanoprost acid can adsorb to glass, plastic, and even pipette tips, especially at low concentrations.
Causality: The interaction between the analyte and container surfaces can be driven by hydrophobic or ionic interactions. Silanol groups on glass surfaces can interact with polar functional groups on the analyte.
Troubleshooting Steps:
Use Low-Adsorption Materials: Switch to polypropylene or silanized glass vials to minimize surface interactions.[5]
Condition Surfaces: Before adding the sample, rinse all glassware, vials, and pipette tips with the sample diluent. For highly problematic cases, injecting a high-concentration sample can help saturate active sites on the column and in the flow path.
Optimize Sample Diluent: Ensure the sample diluent is strong enough to keep the analyte fully dissolved and stable. The diluent should ideally match the initial mobile phase composition to ensure good peak shape.[17]
Q: Could the impurities be degrading during sample preparation?
Expertise & Experience: Latanoprost is susceptible to hydrolysis, especially at extreme pH values.[5] Exposure to light can also cause degradation.[9][10]
Causality: The ester linkage in Latanoprost is prone to acid- and base-catalyzed hydrolysis, yielding Latanoprost acid. This isn't a "loss" of the impurity but can alter the ratios if not properly controlled. Conversely, the acid itself can be unstable under certain conditions.
Troubleshooting Steps:
Control pH: Ensure the pH of your sample diluent is controlled and appropriate for the stability of Latanoprost and its impurities. A slightly acidic pH is often preferred for stability.
Protect from Light: Use amber vials or work under reduced lighting conditions to prevent photolytic degradation.[5][18]
Maintain Temperature: Keep samples cool, both during storage and on the autosampler, to minimize thermal degradation.
Perform a Sample Stability Study: Analyze the prepared sample at different time points (e.g., 0, 4, 8, 24 hours) to determine if recovery decreases over time. This is a key part of method validation as described in ICH guidelines.[17]
Step 2: Evaluation of the HPLC System and Method
If sample preparation has been ruled out, the issue may lie within the chromatographic system or the method parameters.
Q: Is your mobile phase pH appropriate for Latanoprost acid?
Expertise & Experience: The retention and peak shape of ionizable compounds like Latanoprost acid are highly dependent on the mobile phase pH.
Causality: Latanoprost acid has a carboxylic acid functional group (pKa ≈ 4.76).[7] To achieve good retention and peak shape in reversed-phase HPLC, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the analyte's pKa. This ensures the analyte is in its neutral, less polar form, which interacts more strongly with the C18 stationary phase. If the pH is near or above the pKa, the acid will be ionized, leading to poor retention and peak tailing.
Troubleshooting Steps:
Verify Mobile Phase pH: Measure the pH of the aqueous component of your mobile phase after all components have been added.
Adjust pH: If necessary, adjust the pH to be in the range of 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).[19]
Check Buffer Capacity: Ensure you are using a buffer at a sufficient concentration (typically 10-25 mM) to control the pH effectively.
Q: Are there issues with your injection solvent or volume?
Expertise & Experience: Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peaks and apparent low recovery.
Causality: If the sample is dissolved in a solvent with a higher eluotropic strength than the mobile phase (e.g., high percentage of acetonitrile), the sample band will not focus properly at the head of the column. This leads to band broadening and potentially split peaks, which can be integrated incorrectly, resulting in a lower calculated area.[17]
Troubleshooting Steps:
Match Solvents: Whenever possible, dissolve the sample in the initial mobile phase composition.[20]
Reduce Injection Volume: If a stronger solvent must be used, reduce the injection volume to minimize its effect.[17]
Step 3: Verification of Quantification and Standards
The final step is to ensure that the standards are correct and the data is being processed properly.
Q: Is your standard solution accurate and stable?
Expertise & Experience: An inaccurate or degraded standard will lead to erroneous recovery calculations for the sample.
Troubleshooting Steps:
Prepare a Fresh Standard: Prepare a new stock and working standard solution from a reliable reference standard.
Verify Purity and Certificate of Analysis: Always check the certificate of analysis for the reference standard to account for purity and any salt/hydrate forms in your calculations.
Use a Different Lot: If possible, prepare a standard from a different lot of reference material to rule out issues with the standard itself.
Q: Is the peak integration for the low-level impurities accurate?
Expertise & Experience: For small impurity peaks, especially those on the tail of the main peak or near the baseline noise, incorrect integration is a common source of error.
Troubleshooting Steps:
Manually Review Integration: Visually inspect the integration of each impurity peak. Ensure the baseline is set correctly and the entire peak area is being measured.
Optimize Integration Parameters: Adjust the integration parameters (e.g., peak width, threshold) in your chromatography data system (CDS) to ensure consistent and accurate integration of small peaks.
Check Signal-to-Noise Ratio: Ensure the impurity peak has a sufficient signal-to-noise ratio (S/N), typically >10 for accurate quantification, as per ICH guidelines.[15]
Key Experimental Protocols
Protocol 1: Sample and Standard Preparation for Recovery Studies
This protocol is designed to assess the accuracy of the method by spiking a known amount of impurity standard into a sample matrix.
Preparation of Latanoprost Acid Standard Stock (100 µg/mL):
Accurately weigh approximately 1 mg of Latanoprost Acid reference standard into a 10 mL silanized glass volumetric flask.
Dissolve in a minimal amount of acetonitrile.
Dilute to volume with a diluent consisting of 50:50 acetonitrile:water (with 0.1% formic acid). This is your Stock Standard.
Preparation of Spiked Sample (at 1% impurity level):
Prepare a solution of Latanoprost drug product (placebo or sample) at the target concentration (e.g., 50 µg/mL Latanoprost).
Transfer 5 mL of this solution to a 10 mL silanized glass volumetric flask.
Add 250 µL of the 100 µg/mL Latanoprost Acid Stock Standard. This will result in a final impurity concentration of approximately 0.5 µg/mL (1% of the 50 µg/mL main analyte).
Dilute to volume with the sample diluent.
Preparation of Unspiked Sample (Control):
Prepare a solution of the Latanoprost drug product at the target concentration without adding the impurity standard.
Analysis:
Inject the Unspiked Sample and the Spiked Sample into the HPLC system.
Calculate the recovery using the formula:
Recovery (%) = [(AreaSpiked - AreaUnspiked) / AreaStandard] x 100
(Where AreaStandard corresponds to a standard injected at the theoretical spiked concentration).
Acceptance criteria for recovery are typically within 90.0-110.0% for impurities.[1]
Protocol 2: Representative HPLC Method
This method is a starting point based on published literature for the analysis of Latanoprost and its impurities.[1][5][19] Method optimization will likely be required.
Parameter
Recommended Condition
Column
Reversed-phase C18 or Cyano (CN) column, e.g., 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water (or a 10mM phosphate buffer, pH 3.2)
Mobile Phase B
Acetonitrile
Gradient
Start at 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, return to initial conditions.
20 µL (may be increased for low concentration samples, e.g., 80 µL)[5]
Visualizations
Chemical Relationship Diagram
Caption: Hydrolysis of Latanoprost to Latanoprost Acid.
Recovery Study Experimental Workflow
Caption: Workflow for conducting a recovery (accuracy) study.
References
Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies of Latanoprost and Its Isomers. Benchchem.
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent.
U.S. Pharmacopeia. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. USP.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
MDPI. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI.
PubMed. (2015, May 15). Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies. PubMed.
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. USP.
ICH. (n.d.). Quality Guidelines. ICH.
ResearchGate. (2014, December 11). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. ResearchGate.
Scribd. (2014, December 9). Latanoprost Stability in Generics. Scribd.
SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink.
Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 15(S)-Latanoprost Quantification. Benchchem.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
Medium. (2026, January 26). Common Mistakes in HPLC Method Development. Medium.
Semantic Scholar. (n.d.). REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS. Semantic Scholar.
Google Patents. (2014, January 29). Method for determining impurities in latanoprost eye drops.
AKJournals. (2024, April 8). Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. Acta Chromatographica.
Ovid. (n.d.). The stabilization mechanism of latanoprost. Ovid.
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
Restek. (n.d.). Top 10 HPLC Method Development Fails.
Veeprho. (n.d.). Latanoprost Impurities and Related Compound. Veeprho.
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
PubChem. (n.d.). Latanoprost acid. National Center for Biotechnology Information.
ChemicalBook. (2025, December 26). Latanoprost acid. ChemicalBook.
IP.com. (2022, June 22). Process for the purification of Latanoprostene Bunod.
ResearchGate. (n.d.). Chemical structure of latanoprost and its active metabolite-latanoprost acid. ResearchGate.
PMC. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. National Center for Biotechnology Information.
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab.
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
Navigating the Labyrinth of Latanoprost Impurity Profiling: A Technical Support Guide
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of Latanoprost impurity profiling. As Senior Application Scientists, we understand that achieving baseline resolution of critical pairs is paramount for ensuring the quality, safety, and efficacy of your final drug product. This resource is designed to empower you with the scientific rationale and practical guidance needed to overcome common analytical challenges.
The Challenge of Lsatanoprost's Isomeric Impurities
Latanoprost, a prostaglandin F2α analog, is a potent drug for treating glaucoma.[1][2] Its synthesis and storage, however, can lead to the formation of several structurally similar impurities, including diastereomers and geometric isomers.[3] The co-elution of these "critical pairs" with the active pharmaceutical ingredient (API) or with each other presents a significant analytical hurdle.
This guide will focus on the practical aspects of resolving these critical pairs, drawing upon established analytical methodologies and providing evidence-based solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the development and execution of Latanoprost impurity profiling methods.
Q1: What are the primary critical pairs of impurities I should be concerned about in Latanoprost analysis?
A1: The most frequently encountered and challenging critical pairs in Latanoprost impurity profiling are its isomers. These include:
15(S)-Latanoprost (Epimer): Also known as Latanoprost Impurity E (Ph. Eur.). This diastereomer differs from Latanoprost only in the stereochemistry at the C-15 position.
5,6-trans-Latanoprost (Geometric Isomer): Referred to as Latanoprost Impurity F (Ph. Eur.). This isomer has a trans configuration at the 5,6 double bond, whereas Latanoprost has a cis configuration.[2][4]
Latanoprost Enantiomer: The mirror image of the Latanoprost molecule.[2][4]
Additionally, a key degradation product that requires close monitoring is:
Latanoprost Acid (Hydrolysis Product): Known as Latanoprost Impurity H (Ph. Eur.), this impurity is formed by the hydrolysis of the isopropyl ester of Latanoprost.[4][5]
The structural similarity of these compounds to Latanoprost is the primary reason they are challenging to separate chromatographically.
Q2: Why is my standard reversed-phase HPLC method failing to resolve these critical pairs?
A2: Standard reversed-phase columns, such as C18, often fail to provide adequate selectivity for the isomeric impurities of Latanoprost.[1][6] This is because the separation on these columns is primarily driven by hydrophobicity. Since the isomers have very similar hydrophobic properties to Latanoprost, they tend to co-elute. Achieving separation requires a chromatographic system that can exploit the subtle differences in their spatial arrangement and polarity.
Q3: What are the recommended starting points for developing a separation method for Latanoprost and its isomers?
A3: Based on published literature, two successful approaches are recommended:
Normal-Phase HPLC (NP-HPLC): This technique has demonstrated excellent selectivity for Latanoprost isomers.[1][3][6] A common starting point is an aminopropyl (NH2) column with a mobile phase consisting of a mixture of heptane, 2-propanol, and acetonitrile.[1][3][6]
Reversed-Phase HPLC (RP-HPLC) with specialized columns: While standard C18 columns are often inadequate, other reversed-phase chemistries can be successful. Cyano (CN) columns have been used effectively.[5] Additionally, combining a chiral column with a cyano column in a stationary system has proven effective for separating the enantiomer and other isomers.[2][4]
The choice between these approaches will depend on the specific impurities you need to resolve and the instrumentation available in your laboratory.
Troubleshooting Guides: Resolving Critical Pairs
This section provides detailed, step-by-step guidance for troubleshooting common issues encountered during Latanoprost impurity profiling.
Problem 1: Poor Resolution Between Latanoprost and its Diastereomer (15(S)-Latanoprost)
Causality: The subtle difference in the spatial orientation of the hydroxyl group at the C-15 position requires a highly selective stationary phase to achieve separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving Latanoprost and its 15(S)-epimer.
Experimental Protocol (Normal-Phase HPLC):
Column Selection: Utilize an aminopropyl (NH2) column (e.g., 250 x 4.6 mm, 5 µm).[3]
Mobile Phase Preparation: Prepare a mobile phase consisting of Heptane: 2-Propanol: Acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L of water.[3] The small amount of water is crucial for consistent retention times and peak shapes.
System Suitability: Inject a mixed standard solution of Latanoprost and 15(S)-Latanoprost to confirm baseline separation.
Optimization: If resolution is still insufficient, carefully adjust the percentage of 2-propanol in the mobile phase. A slight increase can decrease retention times but may also affect selectivity.
Problem 2: Co-elution of Latanoprost and its Geometric Isomer (5,6-trans-Latanoprost)
Causality: The difference between the cis and trans configuration at the 5,6 double bond leads to a change in the overall shape of the molecule. This can be exploited by stationary phases that offer shape selectivity.
Troubleshooting Steps & Protocol (Reversed-Phase HPLC with Cyano Column):
Column Selection: A Hypersil BDS CN (250 x 4.6 mm), 5 µm column has been shown to be effective.[5]
Mobile Phase Optimization: A gradient mixture of a phosphate buffer (pH 3.2), acetonitrile, and methanol is a good starting point.[5]
Rationale: The cyano phase provides different selectivity compared to C18 due to its polar characteristics. Adjusting the organic modifier ratio (acetonitrile vs. methanol) can fine-tune the separation.
Gradient Elution: A gradient program allows for the separation of compounds with a wider range of polarities.
Temperature Effects: Investigate the effect of column temperature. Sometimes, a lower temperature can enhance the resolution of isomers.
Data Presentation: Comparison of Stationary Phases
Stationary Phase
Typical Mobile Phase
Advantages for Latanoprost Isomer Separation
Aminopropyl (NH2)
Heptane/Isopropanol/Acetonitrile
Excellent selectivity for both diastereomers and geometric isomers.[1][6]
Cyano (CN)
Phosphate Buffer/Acetonitrile/Methanol
Offers alternative selectivity in reversed-phase mode, effective for geometric isomers.[5]
C18
Acetonitrile/Water or Methanol/Water
Generally poor selectivity for Latanoprost isomers.[1][6]
Chiral Phases
Varies (Normal or Reversed-Phase)
Essential for the separation of enantiomers.[2][4]
Problem 3: Inability to Separate the Enantiomer of Latanoprost
Causality: Enantiomers have identical physical and chemical properties in an achiral environment. Their separation requires a chiral environment, which can be provided by a chiral stationary phase (CSP) or a chiral mobile phase additive.
Solution: Chiral Chromatography
Caption: Logical relationship for enantiomeric separation using a chiral stationary phase.
Experimental Approach:
A recently developed method utilizes a combined system of a chiral and a cyano column to resolve the enantiomer along with other isomers and degradation products.[2][4]
Column System: A stationary system comprising both a chiral and a cyano column.[2][4]
Mobile Phase: A reversed-phase gradient elution using water, acetonitrile, and orthophosphoric acid.[2]
Rationale: The cyano column helps in retaining and separating other components, while the chiral column is specifically responsible for resolving the enantiomers.[2] This combined approach provides a comprehensive method for the simultaneous determination of multiple impurities.
Every analytical method must be validated to ensure its reliability. For Latanoprost impurity profiling, key validation parameters according to ICH Q2(R1) guidelines include:
Specificity: Forced degradation studies are crucial to demonstrate that the method can separate Latanoprost from its degradation products and other impurities.[4][5] Stress conditions typically include acidic, basic, oxidative, thermal, and photolytic stress.[5]
Linearity: The method should demonstrate a linear relationship between the concentration of each impurity and the detector response over a specified range.[4][6]
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method for detecting and quantifying low levels of impurities.[2][4]
Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision.[2][4]
Robustness: The method's reliability should be tested by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature.
By rigorously validating your method, you can be confident in the accuracy and reliability of your impurity profiling data.
References
Widomski, P., Gniazdowska, E., & Giebułtowicz, J. (2025). Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost.
Comparative Guide: Latanoprost Acid vs. 15(S)-Latanoprost Acid Receptor Binding
This guide provides an in-depth technical comparison between Latanoprost Free Acid (the active pharmaceutical ingredient) and its stereoisomer, 15(S)-Latanoprost Acid (often referred to in impurity profiling as the trans...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Latanoprost Free Acid (the active pharmaceutical ingredient) and its stereoisomer, 15(S)-Latanoprost Acid (often referred to in impurity profiling as the trans-15S or 15-epi variant).
This analysis is designed for researchers optimizing prostaglandin analog formulations or investigating structure-activity relationships (SAR) in ocular hypotensive therapies.
Executive Summary & Structural Distinction[1]
Latanoprost Acid (15(R)-17-phenyl-trinor-PGF2
) is the biologically active hydrolysis product of the prodrug Latanoprost (Xalatan). Unlike natural Prostaglandin F2 (PGF2), which possesses a 15(S) hydroxyl configuration, Latanoprost was engineered with a 15(R) configuration.[]
The "trans-15S acid" (15(S)-Latanoprost acid) represents a critical stereochemical impurity or degradation product where the C15 hydroxyl group is inverted to the "natural" (S) orientation. While "natural" configurations usually favor receptor binding in endogenous prostaglandins, the specific phenyl-substituted tail of Latanoprost reverses this paradigm.
Key Performance Indicators (KPI) Snapshot
Feature
Latanoprost Acid (Active)
15(S)-Latanoprost Acid (Impurity/Comparator)
Stereochemistry
15(R) , 5-cis
15(S) , 5-cis (or 5-trans*)
FP Receptor Affinity ()
3.6 nM (High Potency)
24.0 nM (Reduced Potency)
Fold Difference
Reference (1.0x)
~6.7x Weaker Binding
Metabolic Stability
Resistant to 15-PGDH
Susceptible to rapid oxidation
Primary Role
IOP Lowering Agonist
Analytical Impurity / Weak Agonist
*Note: The term "trans-15S" often conflates the 15(S) epimer with the 5,6-trans isomer. While 5,6-trans isomers generally retain potency similar to cis forms, the 15(S) inversion significantly impacts binding kinetics.
Receptor Binding & Pharmacology[1][2]
The FP Receptor Interaction
The efficacy of Latanoprost is strictly dependent on its free acid form binding to the Prostaglandin F receptor (FP) .[2] This G-protein-coupled receptor (GPCR) initiates the phosphoinositide signaling cascade.
Experimental Data: Agonist Potency
In comparative assays using isolated feline iris sphincter muscle (a standard model for FP receptor activity due to high receptor density), the following inhibitory concentrations (
Interpretation: The 15(R) configuration of Latanoprost Acid is approximately 7-fold more potent than the 15(S) epimer. This contradicts the general rule for natural prostaglandins (where 15(S) is active) because the bulky 17-phenyl ring of Latanoprost alters the optimal binding pocket geometry, favoring the R-enantiomer.
Metabolic Implications (The "Why" Behind 15R)
The choice of the 15(R) configuration in Latanoprost is not solely for receptor affinity but for metabolic resistance .
Mechanism: 15-PGDH rapidly oxidizes the 15(S)-hydroxyl group of natural PGs into a 15-keto derivative (biologically inactive).
Latanoprost Advantage: The 15(R) stereochemistry sterically hinders 15-PGDH, significantly extending the drug's half-life in the ocular tissue compared to the 15(S) variant.
Mechanism of Action: Signaling Pathway
The following Graphviz diagram illustrates the signaling cascade activated by Latanoprost Acid, highlighting the divergence in potency between the 15(R) and 15(S) forms.
Figure 1: Signal transduction pathway comparing the high-affinity activation by Latanoprost Acid (15R) versus the weak activation by the 15(S) isomer.
Experimental Protocol: FP Receptor Binding Assay
To validate the binding differences described above, the following self-validating protocol is recommended. This assay uses a radioligand displacement method, considered the "Gold Standard" for determining
values.
Materials
Cell Line: HEK-293 cells stably expressing human recombinant FP receptors.
Radioligand:
-PGF2 (Specific Activity: ~150-180 Ci/mmol).
Test Compounds: Latanoprost free acid (Reference), 15(S)-Latanoprost free acid (Test).[6]
Buffer: 10 mM MES-KOH (pH 6.0), 10 mM MnCl
, 1 mM EDTA.
Step-by-Step Methodology
Membrane Preparation:
Harvest HEK-293-FP cells and homogenize in ice-cold buffer.
Centrifuge at 40,000
g for 20 mins at 4°C. Resuspend pellet to a protein concentration of 2–5 mg/mL.
Validation Check: Ensure protein concentration is within linear range using a BCA assay.
Incubation (Competition Binding):
In a 96-well plate, add:
50
L Membrane suspension (20-50 g protein).
50
L -PGF2 (Final conc: 1-2 nM).
50
L Test Compound (Serial dilutions from M to M).
Non-Specific Binding (NSB): Define using 1
M unlabeled Cloprostenol or PGF2.
Incubate for 60 minutes at 25°C (equilibrium).
Termination & Counting:
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
Wash filters
with ice-cold buffer.
Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.
Data Analysis:
Calculate specific binding:
.
Fit data to a one-site competition model (Sigmoidal dose-response) to determine
.
Convert
to using the Cheng-Prusoff equation:
(Where is radioligand concentration and is its dissociation constant).
References
Stjernschantz, J., et al. (2001).
-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science. Link
Cayman Chemical. (2024). 15(S)-Latanoprost Product Information & Biological Activity. Link
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics. Link
MedChemExpress. (2024). 15(S)-Latanoprost Datasheet and Receptor Binding Data. Link
Resul, B., et al. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry. Link
impurity limits for trans-(15S)-Latanoprost in USP/EP monographs
The following guide provides an in-depth technical comparison of impurity limits and analytical methodologies for trans-(15S)-Latanoprost and related isomers within USP and EP monographs. Focus: trans-(15S)-Latanoprost &...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of impurity limits and analytical methodologies for trans-(15S)-Latanoprost and related isomers within USP and EP monographs.
In the quality control of Latanoprost (a PGF2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
analogue), stereochemical purity is critical due to the molecule's susceptibility to isomerization.[1] The specific string "trans-(15S)-Latanoprost" often creates confusion in regulatory contexts. It can refer to a specific double isomer or be a conflation of the two primary stereochemical impurities.[1]
To ensure scientific accuracy, this guide maps the nomenclature as follows:
Common Name
Chemical Identity
USP Designation
EP Designation
Latanoprost
(Z)-isomer, (15R)-configuration*
Latanoprost
Latanoprost
trans-Latanoprost
(E)-isomer , (15R)-configuration
Related Compound A
Impurity F
15-epi-Latanoprost
(Z)-isomer, (15S)-configuration
Related Compound B
Impurity E
trans-(15S)-Latanoprost
(E)-isomer , (15S)-configuration
Unspecified Impurity
Unspecified Impurity
*Note: While naturally occurring PGF2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
is 15(S), the Cahn-Ingold-Prelog priority rules for Latanoprost (phenyl-substituted) designate the active center as 15(R) in some conventions. USP explicitly defines Latanoprost as having the (3R) configuration on the pentyl chain and Related Compound B as (3S).[1]
Critical Regulatory Insight:
The "trans-(15S)-Latanoprost" (double isomer) is not explicitly named with a unique limit in current USP/EP monographs.[2] It is controlled under the "Any Unspecified Impurity" limit (typically NMT 0.10%).[1][2][3] However, the single isomers (trans-Latanoprost and 15-epi-Latanoprost) have specific, often higher, limits due to synthetic challenges and stability profiles.
Regulatory Comparison: USP vs. EP Limits
The following table contrasts the allowable limits. Note the distinct handling of the trans-isomer (RC A/Impurity F), which has a significantly higher limit than typical impurities.[1][2]
*Crucial Exception: In the USP monograph, Related Compounds A and B are excluded from the "Total Impurities" calculation.[2] This allows the product to contain up to 3.5% of the trans-isomer without failing the total impurities specification.[2]
Methodological Deep Dive: Isomer Separation
Separating diastereomers (like the 15-epimer) and geometric isomers (cis/trans) requires high stereoselectivity.[1] While Reversed-Phase (RP-HPLC) is used for degradants (like Latanoprost Acid), Normal Phase (NP-HPLC) is the gold standard for isomeric purity in both USP and EP.
Comparative Method Parameters
Parameter
USP (Isomeric Purity)
EP (Isomeric Purity)
Mode
Normal Phase (Isocratic)
Normal Phase (Isocratic)
Column
L3 (Porous Silica), 5 µm, 4.6 mm × 25 cm
Silica gel for chromatography, 5 µm
Mobile Phase
Hexane : Dehydrated Alcohol (94 : 6)
Heptane : Isopropyl Alcohol (Typical 93:7 or similar)
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV @ 210 nm
UV @ 210 nm
Temperature
Column: 30°C
Ambient / 25°C
Experimental Guide: Validated Protocol for Isomer Profiling
) between Latanoprost and Related Compound A (trans-isomer), and detect Related Compound B (15-epi) and the double isomer (trans-15S).
Step-by-Step Workflow
System Preparation (Critical):
Passivation: Flush the system with 100% Isopropanol to remove all traces of water.[2] Water is the "enemy" in NP-HPLC and will cause retention time shifts.[1][2]
Equilibration: Pump Mobile Phase (Hexane:EtOH 94:6) for at least 2 hours. Silica columns require long equilibration times to stabilize the hydration layer.[1]
Standard Preparation:
Stock: Dissolve USP Latanoprost RS and USP Related Compound A RS in Dehydrated Alcohol (20% of final volume).
Dilution: Dilute to volume with Chromatographic Hexane.
Caption: Isomerization pathways of Latanoprost and the corresponding analytical strategy. Normal Phase is required to separate the stereoisomers defined in USP/EP.
Troubleshooting & Optimization
Senior Scientist Insight: The separation of the "trans-(15S)" double isomer from the main peak is notoriously difficult. If your specific application requires quantifying the double isomer (e.g., for a stringent internal spec), standard USP conditions may cause co-elution.[1]
Optimization Protocol:
Modify Modifier: Switch Ethanol to Isopropanol (IPA) . IPA is less polar and provides different selectivity on Silica.[1] Try Hexane:IPA (93:7).[1]
Temperature Control: Lowering column temperature to 15°C - 20°C often improves resolution of stereoisomers by reducing molecular rotation speeds, sharpening the peaks.[2]
Strict Water Control: Even 0.1% water in the mobile phase can collapse retention times.[1][2] Use a moisture trap on the solvent line or pre-mixed anhydrous solvents.[1][2]
References
United States Pharmacopeia (USP) . Latanoprost Monograph. USP-NF Online.[1][2][3] (Accessed 2024).[1] Link
European Directorate for the Quality of Medicines (EDQM) . Latanoprost Ph.[1][2] Eur. Monograph 2230. European Pharmacopoeia.[1][4] Link
LGC Standards . trans-Latanoprost (USP Related Compound A) Reference Material Data. Link
Sigma-Aldrich . Latanoprost Related Compound B (15-epi) Product Information. Link
Cayman Chemical . 15(S)-Latanoprost Technical Data Sheet. Link
Technical Guide: Differentiation of 15(S)-Latanoprost Acid from its 5,6-Trans Isomer
Executive Summary In the development of ophthalmic prostaglandin analogs, the distinction between the active metabolite 15(S)-Latanoprost acid and its geometric isomer, 5,6-trans-15(S)-Latanoprost acid , is a critical qu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of ophthalmic prostaglandin analogs, the distinction between the active metabolite 15(S)-Latanoprost acid and its geometric isomer, 5,6-trans-15(S)-Latanoprost acid , is a critical quality attribute (CQA). While Latanoprost is administered as an isopropyl ester prodrug, it hydrolyzes in the cornea to the biologically active free acid.[1]
The 5,6-trans isomer is a common degradation product resulting from photo-isomerization (UV exposure) and thermal stress. Because these molecules share identical molecular weights (
) and fragmentation patterns, Mass Spectrometry (MS) is insufficient for definitive identification.
This guide outlines a self-validating analytical workflow combining Normal-Phase HPLC for baseline separation and
H-NMR for structural confirmation via scalar coupling constants (-values).
Structural Chemistry & Nomenclature
To ensure scientific integrity, we must first disambiguate the nomenclature.
Active Metabolite: 15(S)-Latanoprost acid.
Geometry: Cis (Z) configuration at the C5-C6 double bond.[2][3]
Stereochemistry: (S) configuration at C15 hydroxyl.[3]
Geometry: Trans (E) configuration at the C5-C6 double bond.[2][3]
Stereochemistry: Retains the (S) configuration at C15.
Note: Do not confuse this with the 15(R)-epimer, which is a stereoisomer at the hydroxyl group, not a geometric isomer of the alkene.
Isomerization Pathway
The transition from the active cis form to the inactive/impurity trans form is driven by energy input (UV/Heat), overcoming the rotational barrier of the
-bond.
Figure 1: Degradation pathway showing the geometric isomerization of the C5-C6 double bond.[3]
Chromatographic Separation Protocols
While Reverse-Phase (RP) C18 columns are standard for potency assays, they often struggle to resolve geometric isomers to baseline. Normal-Phase (NP) chromatography using an Amino (NH
) stationary phase is the superior method for this specific separation due to the interaction between the polar stationary phase and the hydroxyl groups, which is modulated by the spatial geometry of the alkene.
Protocol A: Normal-Phase HPLC (Recommended for Isomer Resolution)
This protocol achieves the highest resolution (
) between the cis and trans forms.
Instrument: HPLC with UV Detector (PDA preferred).
Chromatography provides separation; NMR provides proof . The definitive differentiator between cis and trans isomers in prostaglandins is the Scalar Coupling Constant (
) of the vinylic protons at C5 and C6.
The Karplus Relationship
According to the Karplus equation, the coupling constant
depends on the dihedral angle () between protons.[7][8]
Isolation: Collect the peak fractions from the HPLC step (Protocol A).
Drying: Evaporate solvent under Nitrogen stream (avoid heat to prevent further isomerization).
Solvent: Reconstitute in Deuterated Chloroform (
) or Methanol- ().
Acquisition: Minimum
(600 MHz preferred for clear multiplet resolution).
Data Interpretation[4][10][11][12]
Feature
15(S)-Latanoprost Acid (Cis)
5,6-trans Isomer (Trans)
Chemical Shift ()
(often slightly downfield)
Multiplicity
Doublet of triplets (dt) or Multiplet
Doublet of triplets (dt)
Coupling Constant ()
Decision Rule:
If
, confirm Cis (Active).
If
, confirm Trans (Impurity).
Analytical Workflow Diagram
The following decision tree illustrates the sequence of operations to validate the identity of the substance.
Figure 2: Analytical decision tree for definitive isomer identification.
Biological Relevance (Why it Matters)
While the primary focus of this guide is analytical, understanding the biological implication is necessary for risk assessment.
Receptor Affinity: Latanoprost acid is a selective FP receptor agonist. The specific spatial arrangement of the alpha-chain (containing the C5-C6 double bond) is crucial for the "hairpin" conformation required for receptor binding.
Potency: While the trans isomer retains some affinity for the FP receptor, it is generally considered less potent and is strictly regulated as an impurity.
Safety: The trans isomer is not the intended therapeutic agent. Its presence indicates product degradation, potentially altering the effective dose delivered to the patient.
References
Widomski, P., et al. (2008).[5] Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. Acta Chromatographica, 20(2), 157–164.[5] Retrieved from [Link]
United States Pharmacopeia (USP).Latanoprost Monograph.
Proper Disposal Procedures for trans-(15S)-Latanoprost Acid
Executive Summary & Immediate Action trans-(15S)-Latanoprost Acid (CAS: 903549-49-5) is a potent prostaglandin analog and a specific isomer/impurity of Latanoprost acid.[1] Due to its high biological activity and potenti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
trans-(15S)-Latanoprost Acid (CAS: 903549-49-5) is a potent prostaglandin analog and a specific isomer/impurity of Latanoprost acid.[1] Due to its high biological activity and potential for reproductive toxicity , this compound requires strict containment and specialized disposal.[1]
CRITICAL DIRECTIVE: Under NO circumstances should this compound, its solutions, or contaminated byproducts be discharged into municipal drains or standard trash.[1] High-temperature incineration is the only validated disposal method.[1]
Hazard Characterization & Rationale
To ensure compliance and safety, researchers must understand the why behind these protocols. This compound is not merely a chemical irritant; it is a bioactive lipid signaling molecule.[1]
Hazard Class
Classification
Rationale for Protocol
Reproductive Toxicity
Category 1B (Presumed)
Prostaglandins (PGF2 analogs) are potent uterine stimulants.[1] Exposure can induce miscarriage or labor.[1] Protocol: Zero-tolerance for skin contact; double-gloving required.[1]
Acute Toxicity
Category 3/4 (Oral)
High potency means microgram quantities are biologically significant.[1] Protocol: All weighing must occur in a glove box or Class II Biosafety Cabinet (BSC).
Before disposal, the compound must be effectively contained.[1][2] While incineration is the ultimate fate, surface deactivation is critical for preventing cross-contamination during handling.[1]
The "Kill Step": Surface Decontamination
Prostaglandins are susceptible to degradation via strong oxidation and extreme pH hydrolysis.[1]
Primary Deactivation Agent: 10% Sodium Hypochlorite (Bleach) solution.[1] Oxidation cleaves the cyclopentane ring structure, destroying biological activity.[1]
Secondary Cleaning: 70% Ethanol or Isopropanol.[1] This solubilizes lipophilic residues for removal.[1]
Collect immediately in a yellow hazardous waste bag or a rigid container inside the hood.[1]
Double-Bagging: When full, seal the inner bag, then place it inside a second heavy-duty hazardous waste bag (4-mil thickness).
Labeling: "Solid Debris Contaminated with Reprotox."
Disposal Path:Chemical Incineration (Medical waste autoclaving is often insufficient for chemical degradation).[1]
Visual Decision Tree (DOT Diagram)
The following logic flow ensures no ambiguity in the disposal process.
Caption: Operational logic flow for segregating and packaging trans-(15S)-Latanoprost Acid waste streams for incineration.
Regulatory Compliance & Logistics
RCRA Classification (USA)
While trans-(15S)-Latanoprost Acid is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be managed as Characteristic Hazardous Waste due to its toxicity profile.[1]
Waste Code: If testing confirms toxicity, it may carry codes; however, best practice is to manage as Non-Regulated Hazardous Waste (NRHW) destined for incineration to avoid "cradle-to-grave" liability issues associated with improper drain disposal.[1]
Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, or LQG) accommodates the weight of this waste stream.[1]
Packaging for Pickup
Container: Use UN-rated containers (e.g., UN 1H2/Y1.5/30 for solids).
Labeling: All containers must have a completed hazardous waste tag before the first drop of waste is added.[1]
Constituents: "trans-(15S)-Latanoprost Acid (in [Solvent Name])"
Storage: Store in a Satellite Accumulation Area (SAA) near the point of generation, inside a secondary containment tray.
References
National Institutes of Health (NIH). (2025).[1] Prostaglandins: Handling and Toxicity Profiles. StatPearls. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[1] Retrieved from [Link][1]
Personal protective equipment for handling trans-(15S)-Latanoprost Acid
A Researcher's Guide to Safe Handling of trans-(15S)-Latanoprost Acid As researchers and scientists, our work with potent active pharmaceutical ingredients (APIs) like trans-(15S)-Latanoprost Acid is critical for advanci...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safe Handling of trans-(15S)-Latanoprost Acid
As researchers and scientists, our work with potent active pharmaceutical ingredients (APIs) like trans-(15S)-Latanoprost Acid is critical for advancing therapeutic development. This compound, a prostaglandin analog, is designed to be biologically active at very low concentrations. While this potency is beneficial therapeutically, it demands our utmost respect and diligence in the laboratory to ensure occupational safety.
This guide moves beyond a simple checklist. It provides the essential context, procedural steps, and disposal plans necessary to build a comprehensive safety culture when handling this and similar potent compounds. Our goal is to protect ourselves and our colleagues while maintaining the integrity of our research.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of safe handling. Trans-(15S)-Latanoprost Acid, like other prostaglandin F2α analogs, is a highly potent molecule.[1] The primary hazards identified through safety data sheets (SDS) and toxicological information for closely related compounds include:
Acute Toxicity: Latanoprost acid is classified as toxic if swallowed.
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child. This makes it a significant concern for all personnel of reproductive age.
Ocular Irritation: As a class of compounds used in ophthalmology, accidental eye exposure can cause serious irritation.[2]
These hazards mean that even minute, repeated, or single high-dose exposures could lead to significant health effects. Therefore, our primary objective is to prevent any direct contact with the compound through robust engineering controls and meticulous use of Personal Protective Equipment (PPE).[3]
The Hierarchy of Controls: Your Primary Defense
Before we even consider PPE, we must implement more effective safety measures. The "hierarchy of controls" is a fundamental principle of industrial hygiene that prioritizes safety strategies.
Engineering Controls: This is the most critical step for potent compounds. All handling of trans-(15S)-Latanoprost Acid in its solid (powder) form must be performed within a containment device. Examples include a ventilated balance enclosure, a powder containment hood, or a glove box.[4][5] These systems use directed airflow to capture any airborne particles at the source, preventing them from entering the researcher's breathing zone. For handling solutions, a standard chemical fume hood is required.[5]
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards and handling techniques, and restricting access to handling areas to only trained and authorized personnel.[5]
Personal Protective Equipment (PPE): PPE is the final barrier between you and the hazardous substance. It is essential and non-negotiable but should never be relied upon as the sole means of protection.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving trans-(15S)-Latanoprost Acid.
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing Neat Compound (in a ventilated enclosure)
Double Nitrile Gloves (ASTM D6978 rated)
Safety Glasses with Side Shields
Disposable Lab Coat with Knit Cuffs or Coverall
Not required if enclosure is certified and used properly.
Preparing Stock Solutions (in a chemical fume hood)
Double Nitrile Gloves (ASTM D6978 rated)
Chemical Splash Goggles
Disposable Lab Coat with Knit Cuffs
Not required if fume hood is certified and used properly.
Performing Dilutions & Aliquoting
Single Pair of Nitrile Gloves
Safety Glasses with Side Shields
Standard Lab Coat
Not required.
Spill Cleanup
Double Nitrile Gloves (ASTM D6978 rated)
Chemical Splash Goggles & Face Shield
Disposable Coverall (e.g., Tyvek®)
N95 Respirator (minimum)
Detailed PPE Guidance (The "How")
Hand Protection: The risk of absorption through the skin is significant.
Why Double-Gloving? When handling the neat compound or concentrated solutions, wearing two pairs of gloves provides an essential safety buffer.[6][7] If the outer glove becomes contaminated, it can be removed without exposing your skin.
Glove Selection: Standard nitrile gloves may not offer sufficient protection against potent compounds. Select nitrile gloves that are rated ASTM D6978 .[8][9] This standard specifically tests for resistance to permeation by chemotherapy drugs, which serves as an excellent proxy for potent APIs.[6] Always inspect gloves for any signs of damage before use.
Proper Removal: When removing gloves, use a technique that avoids touching the outer contaminated surface with your bare hands. Peel one glove off, ball it up in the gloved hand, then slide a clean finger under the cuff of the remaining glove to peel it off over the first one.
Eye and Face Protection:
Safety Glasses: Must have side shields to protect against particles and minor splashes.
Chemical Splash Goggles: These are required when there is a higher risk of splashing, such as when preparing stock solutions or cleaning up spills. They form a seal around the eyes for superior protection.
Body Protection:
Lab Coats: A disposable, solid-front lab coat with knit cuffs is recommended when handling the neat compound. Knit cuffs create a tighter seal around the inner glove, preventing powders or liquids from traveling up the sleeve.
Coveralls: For larger quantities or significant spill cleanup, a disposable coverall provides head-to-toe protection.[8]
Respiratory Protection:
If engineering controls (like a ventilated enclosure) fail or are unavailable, an N95 respirator is the minimum requirement for handling powders. Ensure you have been properly fit-tested for the respirator model you use.
Operational Workflow: From Preparation to Disposal
This workflow diagram illustrates the critical steps and decision points for safely handling trans-(15S)-Latanoprost Acid.
Caption: Safe handling workflow for trans-(15S)-Latanoprost Acid.
Step-by-Step Protocol: Weighing and Solubilizing
Preparation:
Confirm that the ventilated balance enclosure or fume hood has a current certification.
Designate a specific work area and cover the surface with disposable absorbent bench paper.
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the containment area.
Don the appropriate PPE as outlined in the table: double nitrile gloves, safety glasses, and a disposable lab coat.
Handling:
Carefully open the container of trans-(15S)-Latanoprost Acid inside the ventilated enclosure.
Using a dedicated spatula, weigh the desired amount of powder onto a weigh boat. Avoid any movements that could generate dust.
Transfer the powder to a pre-labeled, appropriate vial.
In a chemical fume hood, add the desired solvent to the vial.
Cap the vial securely before removing it from the hood for vortexing or sonication.
Cleanup:
Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous solid waste.
Place all disposable items (weigh boats, pipette tips, bench paper) into a designated hazardous solid waste bag located within the hood.
Decontamination and Disposal Plan
Improper disposal can lead to environmental contamination and risk exposure to support staff.[10][11]
Surface Decontamination: After each use, wipe down the designated work area within the hood/enclosure with a solvent known to solubilize the compound, followed by a general cleaning agent. All wipes must be disposed of as hazardous waste.
Waste Segregation:
Solid Hazardous Waste: All items that have come into direct contact with trans-(15S)-Latanoprost Acid are considered hazardous. This includes gloves, lab coats, bench paper, weigh boats, and pipette tips. These must be collected in a clearly labeled, sealed hazardous waste container.[11]
Liquid Hazardous Waste: Unused solutions, contaminated solvents, and the first rinse of any glassware must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[12]
Final Disposal: All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] Follow their specific procedures for hazardous waste pickup and disposal, which typically involves incineration.[13]
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely work with potent compounds like trans-(15S)-Latanoprost Acid, ensuring the protection of yourself, your colleagues, and the environment.
References
ASTM D6978 Chemo-Rated Exam Gloves (Non-Sterile). Healthcare Supply Pros. Link
INTCO Gloves: Tested for Chemicals, ASTM D6978 Passed. INTCO Medical. Link
ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. Mocare Health. Link
The Science Behind ASTM D6978-05 Fentanyl-Resistant Glove Standard. MDS Associates. Link
Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Erlab. Link